molecular formula C11H14O2 B568652 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone CAS No. 1378888-43-7

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Cat. No.: B568652
CAS No.: 1378888-43-7
M. Wt: 178.23 g/mol
InChI Key: UAOSVSMWAUFYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOSVSMWAUFYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017138
Record name 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378888-43-7
Record name 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5R5W7HYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1378888-43-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, synthesis protocols, and its significant role in drug development, particularly in the manufacturing of Siponimod.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 1378888-43-7[1][2][3][4][5]
Molecular Formula C₁₁H₁₄O₂[2][5][6]
Molecular Weight 178.23 g/mol [2][5][6]
Appearance White to off-white solid[3][7]
Boiling Point (Predicted) 331.9 ± 37.0 °C[1][2]
Density (Predicted) 1.063 ± 0.06 g/cm³[1][2]
pKa (Predicted) 14.26 ± 0.10[1][3]
Purity ≥95% to ≥99% depending on the supplier[7][8]
Storage Inert atmosphere, Room Temperature[1][3][8]

Synthesis Protocols

The synthesis of this compound is a critical step in the production of several pharmaceutical compounds. Two primary synthesis routes are described in the literature.

Synthesis via Hydrogenation of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one

A common and efficient method involves the catalytic hydrogenation of the corresponding vinyl compound.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one (5 g, 28.41 mmol, 1.00 equivalent) in ethanol (20 mL), add Palladium on carbon (1 g).

  • Hydrogenation: Purge the reaction mixture with hydrogen gas (H₂).

  • Reaction Conditions: Stir the mixture for 3 hours at 20 °C.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS). The expected m/z for the product is 179 [M+H]⁺.[4]

  • Work-up: Upon completion, filter the solid catalyst out of the reaction mixture.

  • Isolation: Concentrate the filtrate to afford 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one. The reported yield is 89% as a white oil.[4]

Multi-step Synthesis from 2-Ethylaniline

A more complex, multi-step synthesis route starting from 2-ethylaniline has also been described.[2] This process involves several stages, including diazotization, halogenation, Grignard reactions, and protection/deprotection steps.

An overview of this synthetic pathway is as follows:

  • Formation of 1-iodo-4-bromo-2-ethylbenzene: This is achieved through a "one-pot" four-step reaction sequence starting from 2-ethylaniline, which includes amino protection, bromination, deprotection, and iodination.[2]

  • Synthesis of 4-bromo-2-ethylbenzyl alcohol: This intermediate is synthesized via a Grignard exchange aldehyde group and a subsequent reduction in a "one-pot" method.[2]

  • Final Synthesis of 1-(3-ethyl-4-hydroxymethyl) acetophenone: The final product is obtained through a nine-step process that includes hydroxyl protection, a Grignard reaction, acetylation, and deprotection. The overall yield reported for this entire sequence is 50.9%, with a product content of 98.3% as determined by gas chromatography.[2]

Role in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Siponimod (brand name Mayzent).[1][3][8]

Siponimod is an immunomodulating drug used for the treatment of secondary progressive multiple sclerosis (SPMS).[1] It acts as a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P₁ and S1P₅. By binding to these receptors on lymphocytes, Siponimod prevents them from leaving the lymph nodes, thereby reducing the number of circulating lymphocytes that can cross the blood-brain barrier and cause inflammation in the central nervous system.

The synthesis of Siponimod from this compound involves a series of subsequent chemical transformations.

Visualizations

Synthesis Workflow via Hydrogenation

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_material 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one in Ethanol reagents Palladium on Carbon (Catalyst) Hydrogen Gas (H₂) start_material->reagents Add conditions Stir at 20°C for 3 hours reagents->conditions filtration Filter to remove catalyst conditions->filtration Reaction Completion concentration Concentrate filtrate filtration->concentration product This compound (Yield: 89%) concentration->product

Caption: Synthesis workflow for this compound.

Role as an Intermediate in Siponimod Synthesis

G A This compound B Further Chemical Transformations A->B Key Intermediate C Siponimod (Active Pharmaceutical Ingredient) B->C Synthesis D Formulation C->D E Mayzent® (SPMS Treatment) D->E Final Drug Product

Caption: Pathway from intermediate to final drug product.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key chemical intermediate, notably utilized in the synthesis of Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator employed in the treatment of multiple sclerosis.[1][2] Understanding the physicochemical properties of this compound is crucial for optimizing reaction conditions, ensuring purity, and developing stable formulations in the pharmaceutical manufacturing process. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including experimental and predicted data, alongside a detailed synthesis workflow.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. While some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][3]
Molecular Weight 178.23 g/mol [1][3]
Appearance White to Off-White Solid[2]
Predicted Density 1.063 ± 0.06 g/cm³[1][3]
Predicted Boiling Point 331.9 ± 37.0 °C[1][3]
Melting Point Not explicitly found in searches.
Predicted pKa 14.26 ± 0.10[1]

Table 2: Identification and CAS Registry Number

IdentifierValueSource
CAS Number 1378888-43-7[1][3]
IUPAC Name 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one.[5]

Materials:

  • 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one in ethanol in a suitable reaction vessel.

  • Add a catalytic amount of Palladium on carbon.

  • Purge the reaction vessel with hydrogen gas.

  • Stir the mixture at 20°C for approximately 3 hours.

  • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, filter the reaction mixture to remove the solid catalyst.

  • Concentrate the filtrate to yield 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one.[5]

This process reportedly yields the product as a white oil with a high yield (89%).[5]

Mandatory Visualizations

Logical Workflow: Synthesis of Siponimod Intermediate

The following diagram illustrates the role of this compound as a key intermediate in a synthetic pathway.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Target Intermediate cluster_downstream Downstream Synthesis cluster_final Final Product A 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one B Hydrogenation A->B Ethanol, Pd/C, H₂ C This compound B->C D Further Reactions C->D E Siponimod D->E

Caption: Synthetic pathway illustrating the formation of this compound and its role as an intermediate in the synthesis of Siponimod.

While this compound is primarily recognized as a synthetic intermediate, substituted acetophenones, as a class of compounds, have been investigated for a range of biological activities, including antifungal, herbicidal, and antimicrobial properties. However, specific signaling pathway interactions for this particular molecule are not well-documented in publicly available literature. The provided workflow therefore represents the most pertinent logical relationship for this compound within the context of drug development.

References

In-Depth Structural Analysis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone: A Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key chemical intermediate in the synthesis of pharmaceuticals, most notably Siponimod, a modulator of the sphingosine-1-phosphate receptor used in the treatment of multiple sclerosis. This technical guide provides a comprehensive structural analysis of this compound, including its chemical and physical properties, a detailed synthetic pathway, and an overview of its role in drug development. While specific experimental spectroscopic data for this intermediate is not widely published, this document infers structural characteristics based on known chemical principles and data available for analogous structures.

Chemical Identity and Physical Properties

This compound is a substituted aromatic ketone. Its core structure consists of a benzene ring substituted with an ethyl group, a hydroxymethyl group, and an acetyl group.

PropertyValueSource
IUPAC Name 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone[1]
CAS Number 1378888-43-7[2]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [2]
Appearance White to Off-White Solid[3]
Canonical SMILES CCC1=C(C=CC(=C1)C(=O)C)CO[1]
InChI Key UAOSVSMWAUFYMM-UHFFFAOYSA-N[4]
Predicted Density 1.063±0.06 g/cm³[5]
Predicted Boiling Point 331.9±37.0 °C[5]

Structural Elucidation (Inferred)

Due to the limited availability of published experimental spectra for this specific intermediate, the following analysis is based on established principles of NMR, IR, and Mass Spectrometry for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The benzylic protons of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl protons of the acetyl group would be a sharp singlet around δ 2.5 ppm. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.

  • ¹³C NMR: The carbon NMR would show signals for the carbonyl carbon of the acetyl group at the most downfield position (around δ 200 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region. The carbon of the hydroxymethyl group would be expected around δ 60-65 ppm, while the carbons of the ethyl and acetyl methyl groups would appear at higher field.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone would be prominent around 1680 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H (hydroxyl) stretching vibration. C-H stretching vibrations from the aromatic ring and the aliphatic groups would be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 178. Key fragmentation patterns would likely involve the loss of a methyl group (CH₃, -15 amu) from the acetyl group to give a fragment at m/z = 163, and the loss of the hydroxymethyl group (CH₂OH, -31 amu).

Synthesis Pathway

A multi-step synthesis for this compound has been described, starting from 2-ethylaniline.[5] This process highlights a sequence of standard organic transformations to build the target molecule.

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Step 1-4: Synthesis of 1-Iodo-4-bromo-2-ethylbenzene This is described as a "one-pot" four-step reaction from 2-ethylaniline involving amino protection, bromination, deprotection, and iodination.[5]

Step 5: Synthesis of 4-Bromo-2-ethylbenzyl alcohol This step is also described as a "one-pot" method involving a Grignard exchange aldehyde group and reduction.[5]

Step 6-9: Synthesis of this compound This is a nine-step process that includes hydroxyl protection, a Grignard reaction, acetylation, and deprotection to yield the final product.[5] The total yield of this multi-step synthesis is reported to be 50.9%, with a product purity of 98.3% as determined by gas chromatography.[5]

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Siponimod (brand name Mayzent).[3] Siponimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P₁ and S1P₅ receptors. By acting on these receptors on lymphocytes, it prevents them from entering the central nervous system, thereby reducing the inflammatory processes that contribute to nerve damage in multiple sclerosis.

Drug_Development_Logic A This compound B Multi-step Synthesis A->B Starting Material C Siponimod B->C Yields D S1P Receptor Modulator C->D Mechanism of Action E Treatment of Multiple Sclerosis D->E Therapeutic Application

Caption: Role of the intermediate in the synthesis and application of Siponimod.

Conclusion

This compound is a structurally defined organic compound with significant importance in the pharmaceutical industry. While detailed public data on its experimental spectral characteristics are scarce, its structure can be reliably inferred from its known functional groups. Its multi-step synthesis from commercially available starting materials, although complex, is established. The primary significance of this molecule lies in its role as a key building block for the synthesis of Siponimod, a vital therapeutic agent for multiple sclerosis. This guide provides a foundational understanding of this important pharmaceutical intermediate for researchers and professionals in drug development.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The described multi-step route commences with 2-ethylaniline and proceeds through key intermediates, including 1-iodo-4-bromo-2-ethylbenzene and 4-bromo-2-ethylbenzyl alcohol. A reported overall yield for a similar nine-step synthesis is 50.9% with a final product purity of 98.3% as determined by gas chromatography.

I. Synthesis Pathway Overview

The synthesis of this compound can be strategically divided into three main stages:

  • Halogenation of the Aromatic Ring: Introduction of bromo and iodo substituents onto the 2-ethylaniline backbone to furnish the key intermediate 1-iodo-4-bromo-2-ethylbenzene. This is reportedly achieved through a "one-pot" method involving amino protection, bromination, deprotection, and iodination.

  • Formation of the Benzyl Alcohol Intermediate: Conversion of 1-iodo-4-bromo-2-ethylbenzene to 4-bromo-2-ethylbenzyl alcohol. This transformation is described as a "one-pot" process involving a Grignard exchange followed by reaction with an aldehyde and subsequent reduction.

  • Final Assembly and Deprotection: The final stage involves the protection of the hydroxyl group of 4-bromo-2-ethylbenzyl alcohol, followed by a Grignard reaction and acetylation to introduce the acetyl group, and a final deprotection step to yield the target molecule.

Synthesis_Pathway A 2-Ethylaniline B 1-Iodo-4-bromo-2-ethylbenzene A->B 1. Amino Protection 2. Bromination 3. Deprotection 4. Iodination C 4-Bromo-2-ethylbenzyl alcohol B->C Grignard Exchange, Aldehyde Addition, Reduction D Protected 4-bromo-2-ethylbenzyl alcohol C->D Hydroxyl Protection E Grignard Reagent Intermediate D->E Grignard Formation F Protected this compound E->F Acetylation G This compound F->G Deprotection

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

The following sections outline plausible experimental procedures for each key transformation. These protocols are based on general methodologies for similar chemical conversions and should be adapted and optimized for the specific substrates.

Stage 1: Synthesis of 1-Iodo-4-bromo-2-ethylbenzene from 2-Ethylaniline

This stage involves a multi-step, one-pot sequence.

1. Amino Group Protection (Acetylation):

  • To a stirred solution of 2-ethylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride.

  • The reaction is typically carried out at room temperature.

  • Upon completion, the N-acetylated product can be isolated by precipitation or extraction.

2. Bromination:

  • The N-acetyl-2-ethylaniline is then subjected to electrophilic aromatic bromination. A common reagent for this is N-bromosuccinimide (NBS) in a solvent like acetonitrile or a mixture of sulfuric acid and hydrobromic acid.

  • The reaction conditions should be carefully controlled to favor para-bromination.

3. Deprotection (Hydrolysis):

  • The acetyl protecting group is removed by acid or base-catalyzed hydrolysis. For example, heating the N-acetyl-4-bromo-2-ethylaniline in the presence of aqueous acid (e.g., HCl or H₂SO₄) will yield 4-bromo-2-ethylaniline.

4. Iodination (Sandmeyer-type Reaction):

  • The resulting 4-bromo-2-ethylaniline can be converted to the corresponding diazonium salt by treatment with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C).

  • The diazonium salt is then reacted with a solution of potassium iodide to yield 1-iodo-4-bromo-2-ethylbenzene.

Stage 2: Synthesis of 4-Bromo-2-ethylbenzyl alcohol

This stage is also described as a one-pot process.

1. Grignard Reagent Formation (Halogen-Metal Exchange):

  • 1-Iodo-4-bromo-2-ethylbenzene is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • The solution is cooled to a low temperature (e.g., -78 °C), and an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent like isopropylmagnesium chloride is added dropwise to selectively perform a halogen-metal exchange at the more reactive iodo position.

2. Reaction with Formaldehyde:

  • Gaseous formaldehyde (generated from paraformaldehyde by heating) or a solution of formaldehyde in an appropriate solvent is then added to the freshly prepared Grignard reagent. The reaction is maintained at a low temperature.

3. Reduction/Work-up:

  • The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The product, 4-bromo-2-ethylbenzyl alcohol, is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification can be achieved by column chromatography.

Stage 3: Synthesis of this compound

1. Hydroxyl Group Protection:

  • The primary alcohol of 4-bromo-2-ethylbenzyl alcohol needs to be protected to prevent it from reacting with the Grignard reagent in the subsequent step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

    • As a Benzyl Ether: The alcohol is treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or DMF), followed by the addition of benzyl bromide.[1][2]

    • As a Silyl Ether: The alcohol is reacted with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in a solvent such as dichloromethane.[3]

2. Grignard Reaction and Acetylation:

  • The protected 4-bromo-2-ethylbenzyl alcohol is converted into a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent.

  • This Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group. The reaction is typically carried out at low temperatures.

3. Deprotection:

  • The final step is the removal of the protecting group to unveil the hydroxymethyl functionality.

    • Benzyl Ether Deprotection: This is commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1][4]

    • Silyl Ether Deprotection: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.[3][5][6]

III. Quantitative Data

StepStarting MaterialProductReported Overall YieldReported Purity
1-4. Halogenation Sequence2-Ethylaniline1-Iodo-4-bromo-2-ethylbenzeneNot specifiedNot specified
5-6. Grignard Exchange, Aldehyde Addition & Reduction1-Iodo-4-bromo-2-ethylbenzene4-Bromo-2-ethylbenzyl alcoholNot specifiedNot specified
7-9. Protection, Grignard Reaction, Acetylation, and Deprotection4-Bromo-2-ethylbenzyl alcoholThis compound50.9% (for 9 steps)98.3% (GC)

IV. Visualized Workflows

Experimental_Workflow_1 cluster_stage1 Stage 1: Synthesis of 1-Iodo-4-bromo-2-ethylbenzene A 2-Ethylaniline B Amino Protection A->B C Bromination B->C D Deprotection C->D E Iodination D->E F 1-Iodo-4-bromo-2-ethylbenzene E->F

Figure 2: Workflow for the synthesis of 1-Iodo-4-bromo-2-ethylbenzene.

Experimental_Workflow_2 cluster_stage2 Stage 2 & 3: Final Product Synthesis G 4-Bromo-2-ethylbenzyl alcohol H Hydroxyl Protection G->H I Protected Intermediate H->I J Grignard Formation I->J K Grignard Reagent J->K L Acetylation K->L M Protected Product L->M N Deprotection M->N O This compound N->O

Figure 3: Workflow for the conversion of 4-Bromo-2-ethylbenzyl alcohol to the final product.

Disclaimer: The experimental protocols provided are illustrative and based on general chemical principles. Researchers should conduct a thorough literature search for specific and optimized procedures and perform all experiments with appropriate safety precautions in a certified laboratory setting.

References

Technical Guidance: Solubility Profile of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of the organic compound 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the predicted solubility behavior based on its chemical structure, along with detailed experimental protocols for its determination. This guide is intended to support research, development, and formulation activities involving this compound.

Compound Overview

Chemical Name: this compound CAS Number: 1378888-43-7[1][2][3] Molecular Formula: C₁₁H₁₄O₂[1][4] Molecular Weight: 178.23 g/mol [1][2]

This compound is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including Siponimod.[5] Its molecular structure, featuring both polar (hydroxyl and ketone) and non-polar (ethyl and phenyl groups) moieties, suggests a nuanced solubility profile in organic solvents.

Predicted Solubility in Organic Solvents

While specific quantitative data is not available, the solubility of this compound in organic solvents can be predicted based on the principle of "like dissolves like." The presence of a hydroxyl (-OH) group and a ketone (C=O) group introduces polarity and the capacity for hydrogen bonding. The ethyl-substituted phenyl ring contributes to its non-polar character.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the analyte can form hydrogen bonds with the hydroxyl group of the solvent. The overall polarity is similar.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThe ketone and hydroxyl groups can engage in dipole-dipole interactions with the solvent. DMSO is a powerful solvent for a wide range of organic compounds.
Non-Polar Solvents Hexane, Toluene, Diethyl etherLow to ModerateThe non-polar ethyl and phenyl groups will interact favorably with non-polar solvents, but the polar functional groups will limit overall solubility. Solubility is expected to be higher in aromatic solvents like toluene due to pi-pi stacking interactions with the phenyl ring.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are required. The following protocols outline established procedures for determining the solubility of a solid organic compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[6]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, initially dissolved in a stock solvent (typically DMSO), precipitates when diluted into an aqueous or organic medium.[7][8] This is a high-throughput method often used in early drug discovery.[7]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the target organic solvent.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 2-24 hours) and then measure the turbidity of each well using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is the kinetic solubility.[9][10]

Visualization of Experimental Workflow

The general workflow for determining the solubility of an organic compound can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or allow to sediment C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Solubility (mg/mL or mol/L) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship for Solubility Prediction

The prediction of solubility is based on a logical assessment of the compound's structural features in relation to the solvent's properties.

G cluster_compound This compound cluster_solvent Solvent Properties cluster_solubility Predicted Solubility A Polar Groups (-OH, C=O) C Polar (e.g., Methanol) A->C Favorable Interaction (Hydrogen Bonding, Dipole-Dipole) D Non-Polar (e.g., Hexane) A->D Unfavorable Interaction B Non-Polar Groups (Ethyl, Phenyl) B->C Unfavorable Interaction B->D Favorable Interaction (van der Waals) E High Solubility C->E F Low Solubility D->F

Caption: Factors Influencing Predicted Solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is scarce, a qualitative understanding can be derived from its molecular structure. For precise and reliable data, experimental determination is necessary. The protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to ascertain the solubility profile of this important pharmaceutical intermediate, thereby facilitating its effective use in synthesis, formulation, and other research applications.

References

Commercial Suppliers and Technical Data for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, sourcing high-quality reagents is a critical first step. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a key intermediate in the synthesis of the sphingosine-1-phosphate (S1P) receptor modulator Siponimod, is available from a variety of commercial suppliers. This guide provides a comprehensive overview of available suppliers, technical data, and relevant experimental protocols and biological pathways associated with this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 1378888-43-7[1][2]
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 331.9 ± 37.0 °C[1]
Density (Predicted) 1.063 ± 0.06 g/cm³[1]
Storage Inert atmosphere, Room Temperature[1]

Commercial Availability

The following table summarizes the availability of this compound from various commercial suppliers. Please note that pricing and stock levels are subject to change and should be confirmed with the respective supplier.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-23239Not specified100 mg
BLDpharm1378888-43-7Not specifiedInquire
CymitQuimica54-OR94249395%1 g
Ningbo Nuobai Pharmaceutical Co.,Ltd.1378888-43-7≥99%1 kg, 25 kg/drum
Sinfoo BiotechS058240Not specifiedInquire
ChemBK-98.3% (by GC)Inquire
ChemicalBook (Ambeed)A79032795%100mg, 250mg, 1g, 5g

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one.[3]

Experimental Protocol: Hydrogenation of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one[3]

Materials:

  • 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one (1.00 equivalent)

  • Ethanol

  • Palladium on activated charcoal (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one (e.g., 5 g, 28.41 mmol) in ethanol (e.g., 20 mL).

  • To this solution, add Palladium on activated charcoal (e.g., 1 g).

  • Purge the reaction mixture with hydrogen gas.

  • Stir the mixture at 20 °C for 3 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, filter the solids (Pd/C).

  • Concentrate the filtrate to yield 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one as a white oil.

Expected Yield: 89%[3] Analysis: LC-MS: m/z = 179 [M+H]⁺[3]

Application in the Synthesis of Siponimod

This compound is a crucial building block in the multi-step synthesis of Siponimod. The synthesis involves the reaction of this intermediate with other precursors to construct the final drug molecule.[4][5]

Experimental Workflow: Synthesis of Siponimod

The following diagram illustrates a simplified workflow for the synthesis of Siponimod, highlighting the role of this compound.

G cluster_synthesis Siponimod Synthesis Workflow A This compound C Reaction Sequence A->C B Other Precursors B->C D Siponimod C->D

Caption: A simplified workflow for the synthesis of Siponimod.

Biological Context: Siponimod and the Sphingosine-1-Phosphate (S1P) Receptor Signaling Pathway

Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅).[6][7] These receptors play a critical role in regulating the trafficking of lymphocytes from lymph nodes to the peripheral blood. By acting as a functional antagonist of the S1P₁ receptor on lymphocytes, Siponimod prevents their egress, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS) in autoimmune conditions like multiple sclerosis.[6][8] Furthermore, Siponimod can cross the blood-brain barrier and interact with S1P₁ and S1P₅ receptors on neural cells, suggesting a potential direct neuroprotective effect.[6][9]

S1P Receptor Signaling Pathway

The binding of S1P to its receptors initiates a cascade of intracellular signaling events through the activation of various G proteins. This leads to the modulation of downstream pathways such as those involving adenylyl cyclase (AC), phospholipase C (PLC), and Rho.[10]

G cluster_pathway Simplified S1P Receptor Signaling Pathway S1P S1P S1PR S1P Receptor (S1P1, S1P5) S1P->S1PR Binds to G_protein G proteins (Gi, Gq, G12/13) S1PR->G_protein Activates Downstream Downstream Effectors (e.g., AC, PLC, Rho) G_protein->Downstream Modulates Cellular_Response Cellular Response (e.g., Lymphocyte Trafficking, Neuroprotection) Downstream->Cellular_Response Leads to

Caption: Overview of the S1P receptor signaling cascade.

Mechanism of Action of Siponimod

Siponimod's therapeutic effect is primarily attributed to its functional antagonism of the S1P₁ receptor on lymphocytes. This leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs their exit from lymph nodes.

G cluster_moa Mechanism of Action of Siponimod Siponimod Siponimod S1PR1 S1P1 Receptor (on Lymphocyte) Siponimod->S1PR1 Binds to Internalization Receptor Internalization & Degradation S1PR1->Internalization Induces No_Egress Inhibition of Lymphocyte Egress Internalization->No_Egress Results in Therapeutic_Effect Reduced CNS Infiltration & Inflammation No_Egress->Therapeutic_Effect Leads to

References

The Multifaceted Biological Activities of Substituted Acetophenones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted acetophenones, a class of aromatic ketones, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic tractability and the ability to modulate their pharmacological profile through various substitutions on the aromatic ring make them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant biological activities of substituted acetophenones, including their antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Antimicrobial and Antifungal Activities

Substituted acetophenones have demonstrated notable efficacy against a range of pathogenic bacteria and fungi. The antimicrobial and antifungal potential is often attributed to the presence of specific substituent groups on the acetophenone core, which can influence the compound's lipophilicity, electronic properties, and interaction with microbial targets.

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values of various substituted acetophenones against different microbial strains.

Table 1: Antibacterial Activity of Substituted Acetophenones (MIC in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-amino-4'-ethoxychalconeStaphylococcus aureus-[1]
4-amino-4'-methoxychalconeStaphylococcus aureus-[1]
Dihydroxyacetophenone (BrDA 3)Pseudomonas aeruginosaSignificant Activity[2][3]
C-Arylcalix[4]resorcinarenesEscherichia coli-[5]
C-Arylcalix[4]pyrogallolarenesEscherichia coli-[5]
Chalcone Derivative C (200 mg/ml)Escherichia coli18.383 ± 0.45182 (Zone of Inhibition in mm)[6]
Chalcone Derivative C (200 mg/ml)Staphylococcus aureus16.700 ± 0.26457 (Zone of Inhibition in mm)[6]
Chalcone Derivative D1 (100 mg/ml)Pseudomonas aeruginosa28.10 ± 0.5 (Zone of Inhibition in mm)[6]
Chalcone Derivative D1 (150 mg/ml)Pseudomonas aeruginosa28 ± 0.05 (Zone of Inhibition in mm)[6]

Table 2: Antifungal Activity of Substituted Acetophenones (IC50 in µg/mL)

Compound/DerivativeFungal SpeciesIC50 (µg/mL)Reference
Acetophenone Derivative 3bFusarium graminearum10-19[7][8]
Acetophenone Derivative 3bAlternaria solani10-19[7][8]
Acetophenone Derivative 3bBotrytis cinerea10-19[7][8]
Acetophenone Derivative 10dCytospora sp.6.0[8]
Acetophenone Derivative 10dBotrytis cinerea22.6[8]
Acetophenone Derivative 10dMagnaporthe grisea15.8[8]
2,4-dihydroxy-5-methylacetophenone 2gCytospora sp.17.28[8]
2,4-dihydroxy-5-methylacetophenone 2gGlomerella cingulata25.32[8]
2,4-dihydroxy-5-methylacetophenone 2gPyricularia oryzae32.32[8]
2,4-dihydroxy-5-methylacetophenone 2gBotrytis cinerea28.65[8]
2,4-dihydroxy-5-methylacetophenone 2gAlternaria solani21.54[8]
1,3,4-thiadiazole-2-thioether E2Thanatephorus cucumeris22.2[8]
ATI-2307Cryptococcus neoformans≤0.0312[9]
KetoconazoleSaccharomyces cerevisiae56 ± 8.18[10]
Amphotericin BSaccharomyces cerevisiae0.14 ± 0.04[10]
CaspofunginSaccharomyces cerevisiae0.03 ± 0.01[10]
5-fluorocytosineSaccharomyces cerevisiae0.30 ± 0.16[10]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)

  • Filter paper disks impregnated with the test compound at a specific concentration

  • Standard antibiotic disks (as positive controls)

  • Forceps

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Aseptically, a sterile cotton swab is dipped into the standardized bacterial inoculum.

  • The excess inoculum is removed by pressing the swab against the inner wall of the tube.

  • The swab is then used to streak the entire surface of an MHA plate to create a uniform bacterial lawn. The plate is rotated approximately 60 degrees between streaks to ensure even coverage.

  • The inoculated plate is allowed to dry for a few minutes.

  • Using sterile forceps, the filter paper disks impregnated with the substituted acetophenone derivatives and control antibiotics are placed on the agar surface.

  • The disks should be gently pressed to ensure complete contact with the agar.

  • The plate is incubated in an inverted position at 37°C for 18-24 hours.

  • After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Data Analysis: The diameter of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound. A larger zone of inhibition indicates greater sensitivity of the bacterium to the agent.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate MHA Plate with Bacterial Lawn prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate prep_disks Impregnate Disks with Test Compounds place_disks Place Impregnated Disks on Agar Surface prep_disks->place_disks inoculate->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible/Intermediate/Resistant) measure->interpret

Kirby-Bauer Disk Diffusion Workflow

Anticancer Activity

Several substituted acetophenones have exhibited significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted acetophenones against different cancer cell lines.

Table 3: Anticancer Activity of Substituted Acetophenones (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3,5-triazine linked chalcone (17)A549 (Lung)24.5[11]
1,3,5-triazine linked chalcone (18)A549 (Lung)17[11]
Chromone-2-carboxamide (5g)MCF-7 (Breast)25.7[11]
Chromone-2-carboxamide (5g)MDA-MB-231 (Breast)48.3[11]
Chromone-2-carboxamide (5g)Ishikawa (Endometrial)25.7[11]
Oleoyl Hybrid (1)HTB-26 (Breast)10-50[4]
Oleoyl Hybrid (1)PC-3 (Prostate)10-50[4]
Oleoyl Hybrid (1)HepG2 (Liver)10-50[4]
Oleoyl Hybrid (2)HTB-26 (Breast)10-50[4]
Oleoyl Hybrid (2)PC-3 (Prostate)10-50[4]
Oleoyl Hybrid (2)HepG2 (Liver)10-50[4]
Oleoyl Hybrid (2)HCT116 (Colon)0.34[4]
Platinum Complex (1a)A549 (Lung)logIC50 = -4.602[12]
Platinum Complex (1a)A2780 (Ovarian)logIC50 = -4.757[12]
Platinum Complex (1a)518A2 (Melanoma)logIC50 = -4.815[12]
Platinum Complex (1b)A549 (Lung)logIC50 = -4.731[12]
Platinum Complex (1b)A2780 (Ovarian)logIC50 = -4.672[12]
Platinum Complex (1b)518A2 (Melanoma)logIC50 = -4.487[12]
1H-benzo[f]chromene (5)HepG2 (Liver)26.03[13]
1H-benzo[f]chromene (5)Normal WI-38115.75[13]
1,4-Naphthoquinone (PD9-11, PD13-15)Various1-3[14]
Acronyculatin P-R (77)MCF-7 (Breast)56.8[15]
Acronyculatin P-R (78)MCF-7 (Breast)40.4[15]
Acronyculatin P-R (79)MCF-7 (Breast)69.1[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Substituted acetophenone test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted acetophenone compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_setup Assay Setup cluster_incubation MTT Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Substituted Acetophenones seed_cells->treat_cells add_mtt Add MTT Solution to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Anti-inflammatory Activity

Substituted acetophenones have been investigated for their potential to mitigate inflammatory responses. Their anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various substituted acetophenones.

Table 4: Anti-inflammatory Activity of Substituted Acetophenones (IC50)

Compound/DerivativeAssay/TargetIC50Reference
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)DPPH radical scavenging26.00 ± 0.37 µg/mL[16]
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)NO Production Inhibition-[16]
3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenoneDPPH radical scavenging0.15 mM[16]
Pterostilbene-carboxylic acid derivative (7)NO Production Inhibition9.87 ± 1.38 µM[17]
Pterostilbene-carboxylic acid derivative (7)COX-2 Inhibition85.44 ± 3.88 nM[17]
Monoethylene glycol mono-ibuprofen (3)NO Production Inhibition0.002 mM[18]
Ketoprofen derivative (16)Rat Paw Edema Reduction91%[19]
Ibuprofen derivative (21)Rat Paw Edema Reduction67%[19]
Ketoprofen derivative (19)COX-2 Inhibition94%[19]
Ibuprofen derivative (21)COX-2 Inhibition67%[19]
Acronyculatin (70)RAW 264.7 cells26.4 µM[15]
Acronyculatin (72)RAW 264.7 cells46.0 µM[15]
Acronyculatin (73)RAW 264.7 cells79.4 µM[15]
Acronyculatin (74)RAW 264.7 cells57.3 µM[15]

Antioxidant Activity

The antioxidant properties of substituted acetophenones are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl and other electron-donating groups on the aromatic ring generally enhances their antioxidant capacity.

Quantitative Antioxidant Data

The following table presents the half-maximal inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for various substituted acetophenones.

Table 5: Antioxidant Activity of Substituted Acetophenones (DPPH Assay - IC50)

Compound/DerivativeIC50Reference
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one8.22 µg/mL[11]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one6.89 µg/mL[11]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one3.39 µg/mL[11]
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)26.00 ± 0.37 µg/mL[16]
2,4-dihydroxyacetophenone analogue (5g)Most potent radical scavenger[20]
T. ameghinoi infusion20.58 µg/mL[21]
2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA)-[22]
C-Arylcalix[4]resorcinarenes-[5]
C-Arylcalix[4]pyrogallolarenes-[5]
4-amino-4'-ethoxychalcone (1m)2.38 µg/mL (Lipid Peroxidation)[1]
4-amino-4'-methoxychalcone (1l)3.08 µg/mL (Lipid Peroxidation)[1]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Substituted acetophenone test compounds

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

  • Prepare a series of dilutions of the substituted acetophenone test compounds and the positive control in the same solvent.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds and the positive control. A blank containing only the solvent and DPPH is also prepared.

  • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • After incubation, the absorbance of the solution is measured at 517 nm.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix DPPH Solution with Test Compounds prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_scavenging Calculate % Scavenging Activity measure_abs->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

DPPH Radical Scavenging Assay Workflow

Signaling Pathways and Mechanisms of Action

The biological activities of substituted acetophenones are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some substituted acetophenones have been shown to modulate the MAPK pathway, often leading to an anti-proliferative effect. The MAPK cascade typically involves a series of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

G extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors activates cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response regulate acetophenone Substituted Acetophenones acetophenone->raf Inhibition? acetophenone->mek Inhibition?

Modulation of the MAPK Signaling Pathway
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway plays a critical role in regulating the immune and inflammatory responses. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. Substituted acetophenones with anti-inflammatory properties may exert their effects by inhibiting key components of the NF-κB pathway, such as the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

G proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor proinflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p50/p65) ikk->nfkb releases ikba->nfkb inhibits proteasome Proteasomal Degradation ikba->proteasome targeted for nfkb->ikba bound to nfkb_active Active NF-κB (in Nucleus) nfkb->nfkb_active translocates to gene_transcription Pro-inflammatory Gene Transcription nfkb_active->gene_transcription induces acetophenone Substituted Acetophenones acetophenone->ikk Inhibition

Inhibition of the NF-κB Signaling Pathway

Structure-Activity Relationship (SAR)

The biological activity of substituted acetophenones is highly dependent on the nature and position of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups contribute to the observed pharmacological effects and for guiding the design of more potent and selective analogues.

General SAR Observations
  • Hydroxyl Groups: The presence of hydroxyl groups, particularly at the ortho and para positions, is often associated with enhanced antioxidant and antimicrobial activities. The number and position of hydroxyl groups can significantly influence the radical scavenging capacity.

  • Amino Groups: Amino substituents, especially at the para-position, have been shown to contribute to anti-inflammatory and antioxidant properties.

  • Methoxy Groups: Methoxy groups can modulate the lipophilicity and electronic properties of the molecule, which can impact its bioavailability and interaction with biological targets. The position of methoxy groups is critical for anti-inflammatory and anticancer activities.

  • Halogens: The introduction of halogens such as chlorine and bromine can enhance the antimicrobial and antifungal activities of acetophenone derivatives.

  • Chalcone Scaffold: The presence of a chalcone moiety (an α,β-unsaturated ketone system) often imparts significant biological activity, including anticancer and anti-inflammatory effects.

G cluster_core Acetophenone Core cluster_substituents Substituents cluster_activities Biological Activities core Acetophenone hydroxyl Hydroxyl (-OH) core->hydroxyl amino Amino (-NH2) core->amino methoxy Methoxy (-OCH3) core->methoxy halogen Halogen (-X) core->halogen antioxidant Antioxidant hydroxyl->antioxidant antimicrobial Antimicrobial hydroxyl->antimicrobial amino->antioxidant anti_inflammatory Anti-inflammatory amino->anti_inflammatory methoxy->anti_inflammatory anticancer Anticancer methoxy->anticancer halogen->antimicrobial

Structure-Activity Relationship of Substituted Acetophenones

Conclusion

Substituted acetophenones represent a privileged scaffold in medicinal chemistry with a remarkable diversity of biological activities. This guide has provided a comprehensive overview of their antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action through key signaling pathways, such as MAPK and NF-κB, and the understanding of their structure-activity relationships, offer valuable insights for the future design and development of novel therapeutic agents based on the acetophenone framework. Further research into the specific molecular targets and the optimization of lead compounds will be crucial in translating the therapeutic potential of this versatile class of molecules into clinical applications.

References

A Technical Guide to 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is an organic compound that serves as a significant intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted phenyl ethanone core, makes it a versatile building block for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its relevance in the field of drug discovery and development. The information presented is intended to support researchers and scientists in leveraging this compound for their research and development endeavors.

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in chemical synthesis and drug design. The compound is typically a white to off-white solid.[4] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanonePubChem[5]
Molecular Formula C₁₁H₁₄O₂PubChem[5]
Molecular Weight 178.23 g/mol PubChem[5]
CAS Number 1378888-43-7PubChem[5]
Appearance White to Off-White SolidHome Sunshine Pharma[4]
Purity (Typical) ≥99.0%Home Sunshine Pharma[4]
Density (Predicted) 1.063±0.06 g/cm³ChemBK[1]
Boiling Point (Predicted) 331.9±37.0 °CChemBK[1]

Synthesis Protocol

A multi-step synthesis route has been established for this compound, achieving a high total yield and product purity.[1] The following protocol is based on a method utilizing 2-ethylaniline as the starting material.[1]

3.1 Materials and Reagents

  • 2-ethylaniline

  • Reagents for amino protection (e.g., Acetic anhydride)

  • Brominating agent (e.g., N-Bromosuccinimide)

  • Reagents for deprotection

  • Iodinating agent (e.g., Iodine)

  • Magnesium turnings for Grignard reagent formation

  • Aldehyde source (e.g., Paraformaldehyde)

  • Reducing agent (e.g., Sodium borohydride)

  • Protecting group for hydroxyl function (e.g., tert-Butyldimethylsilyl chloride)

  • Acetylating agent (e.g., Acetyl chloride)

  • Deprotecting agent for hydroxyl group (e.g., Tetrabutylammonium fluoride)

  • Appropriate solvents (e.g., THF, Diethyl ether)

3.2 Experimental Procedure

The synthesis is a 9-step process that can be conceptually grouped into key transformations:[1]

  • Synthesis of 1-Iodo-4-bromo-2-ethylbenzene:

    • Protect the amino group of 2-ethylaniline.

    • Perform bromination of the protected aniline.

    • Deprotect the amino group.

    • Execute an iodination reaction to replace the amino group. This four-step sequence is efficiently carried out using a "one-pot method".[1]

  • Synthesis of 4-Bromo-2-ethylbenzyl alcohol:

    • Prepare a Grignard reagent from 1-iodo-4-bromo-2-ethylbenzene.

    • React the Grignard reagent with an aldehyde source (e.g., paraformaldehyde) followed by reduction in a "one-pot method" to yield the benzyl alcohol.[1]

  • Synthesis of this compound:

    • Protect the hydroxyl group of 4-bromo-2-ethylbenzyl alcohol.

    • Perform a second Grignard reaction, this time reacting with an acetylating agent to install the ethanone moiety.

    • Finally, deprotect the hydroxyl group to yield the final product.[1]

3.3 Yield and Purity This synthetic route has been reported to have a total yield of 50.9%, with the final product demonstrating a purity of 98.3% as determined by gas chromatography.[1]

3.4 Synthesis Workflow Visualization

The logical flow of the synthesis protocol is illustrated in the diagram below.

G cluster_0 Phase 1: Halogenated Intermediate Synthesis cluster_1 Phase 2: Benzyl Alcohol Formation cluster_2 Phase 3: Final Product Synthesis A 2-Ethylaniline B One-Pot Reaction: 1. Amino Protection 2. Bromination 3. Deprotection 4. Iodination A->B C 1-Iodo-4-bromo-2-ethylbenzene B->C D Grignard Exchange & Reduction (One-Pot Method) C->D E 4-Bromo-2-ethylbenzyl alcohol D->E F 1. Hydroxyl Protection 2. Grignard Reaction & Acetylation 3. Deprotection E->F G This compound F->G

Caption: A workflow diagram illustrating the multi-phase synthesis of this compound.

Applications in Drug Discovery and Development

This compound is primarily recognized as a key intermediate in pharmaceutical synthesis.[1][2] Its utility is highlighted by its role in the production of Siponimod, a sphingosine-1-phosphate receptor modulator.[4][6]

The broader class of phenyl ethanone derivatives is of significant interest to the pharmaceutical industry due to their diverse biological activities. Research has shown that derivatives of this core structure can act as potent inhibitors of various biological targets.

  • Enzyme Inhibition: Certain 1-phenyl-2-(phenylamino) ethanone derivatives have been developed as inhibitors of Mobilized Colistin Resistance protein (MCR-1), offering a potential strategy to combat antibiotic resistance in gram-negative bacteria.[7][8] These inhibitors function by binding to key residues, such as Glu246 and Thr285, within the enzyme's active site.[8]

  • Antitumor Activity: Other novel 5-phenyl-N-piperidine ethanone derivatives have been synthesized and evaluated as potential telomerase inhibitors for cancer therapy.[9] Compounds from this class demonstrated significant antiproliferative activities against various cancer cell lines.[9]

The role of such compounds as enzyme inhibitors is a cornerstone of modern drug development. The general mechanism is depicted in the following pathway diagram.

G cluster_pathway Enzyme-Substrate Interaction Pathway cluster_inhibition Inhibitory Action of Phenyl Ethanone Derivative Enzyme Enzyme (e.g., MCR-1, Telomerase) Product Product (Cellular Function/Disease Progression) Enzyme->Product Catalysis Blocked Binding Site Blocked (No Catalysis) Enzyme->Blocked Substrate Substrate Substrate->Enzyme Binds to Active Site Substrate->Blocked Binding Prevented Inhibitor Phenyl Ethanone Derivative (Drug Candidate) Inhibitor->Enzyme Binds to Active Site

Caption: A conceptual diagram of competitive enzyme inhibition by a phenyl ethanone derivative.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and an established synthesis route. Its significance in the production of approved drugs and the demonstrated potential of its structural class in developing novel enzyme inhibitors underscore its importance for the scientific and drug development communities. The data and protocols provided herein serve as a technical resource to facilitate its application in advancing pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key chemical intermediate with a well-established role in medicinal chemistry, primarily in the synthesis of advanced therapeutic agents. Its bifunctional nature, featuring a ketone and a benzylic alcohol, makes it a versatile building block for the construction of complex molecular architectures. The most prominent application of this compound is as a crucial precursor in the industrial synthesis of Siponimod, a potent and selective sphingosine-1-phosphate (S1P) receptor modulator. Siponimod is an FDA-approved oral treatment for relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS).[1][2]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of S1P receptor modulators, detailed experimental protocols for its synthesis and subsequent conversion, and an overview of the relevant biological context.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
Appearance White to off-white solid[3]
CAS Number 1378888-43-7[3]

Core Application: Synthesis of Siponimod

The primary and most significant application of this compound is as a key building block in the multi-step synthesis of Siponimod. The synthesis leverages the ketone and hydroxymethyl functionalities of the molecule to construct the intricate structure of the final drug substance.

Logical Workflow for the Synthesis of Siponimod from this compound

The following diagram illustrates a generalized synthetic workflow from the intermediate to the final active pharmaceutical ingredient, Siponimod.

G cluster_intermediate Intermediate Preparation cluster_siponimod_synthesis Siponimod Synthesis start Starting Materials prep_intermediate Synthesis of This compound start->prep_intermediate intermediate This compound prep_intermediate->intermediate step1 Oxidation of Benzylic Alcohol intermediate->step1 step2 Formation of Oxime Ether step1->step2 step3 Reductive Amination step2->step3 siponimod Siponimod step3->siponimod

Caption: Synthetic workflow from starting materials to Siponimod.

Experimental Protocols

Protocol 1: Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the hydrogenation of 1-(3-ethenyl-4-(hydroxymethyl)phenyl)ethanone.[4]

Materials:

  • 1-(3-ethenyl-4-(hydroxymethyl)phenyl)ethanone

  • Ethanol

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 1-(3-ethenyl-4-(hydroxymethyl)phenyl)ethanone (1.00 equivalent) in ethanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the mixture vigorously at room temperature for 3-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Upon completion, filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of Siponimod (Illustrative Steps)

The subsequent conversion of this compound to Siponimod involves a series of chemical transformations. The following is a generalized protocol illustrating the key steps.

Step A: Oxidation to the Aldehyde The benzylic alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent.

Step B: Oximation and Etherification The resulting aldehyde is then reacted with a hydroxylamine derivative to form an oxime, which is subsequently etherified.

Step C: Reductive Amination The final key step involves a reductive amination reaction between the ketone moiety and azetidine-3-carboxylic acid, followed by appropriate workup and purification to yield Siponimod.[5]

Materials:

  • This compound derived aldehyde

  • Azetidine-3-carboxylic acid

  • Methanol

  • Sodium triacetoxyborohydride

  • Ethyl acetate

  • Aqueous sodium hydroxide

  • Magnesium sulfate

Procedure (Illustrative for Reductive Amination):

  • Suspend the aldehyde intermediate and azetidine-3-carboxylic acid in methanol at room temperature.

  • Stir the suspension for approximately 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over a short period.

  • Monitor the reaction until completion.

  • Remove the solvent by evaporation.

  • Dilute the residue with water and ethyl acetate.

  • Adjust the pH of the aqueous layer to approximately 6 with 2M aqueous sodium hydroxide.

  • Separate the organic phase, wash with water, dry over magnesium sulfate, and filter.

  • The crude product is then purified by crystallization or chromatography to afford Siponimod.

Biological Context: Sphingosine-1-Phosphate (S1P) Receptor Modulation

Siponimod, synthesized from this compound, is a selective modulator of the S1P receptors 1 and 5 (S1P₁ and S1P₅).[1][6] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, particularly in the immune and central nervous systems.[7]

S1P Signaling Pathway

The binding of S1P or its modulators like Siponimod to S1P receptors initiates a cascade of intracellular signaling events. The simplified diagram below illustrates the general S1P signaling pathway.

G S1P S1P / Siponimod S1PR S1P Receptor (e.g., S1P₁) S1P->S1PR Binds to G_protein G Protein (Gαi, etc.) S1PR->G_protein Activates Effector Downstream Effectors (e.g., PLC, AKT, ERK) G_protein->Effector Modulates Response Cellular Responses: - Lymphocyte Trafficking - Cell Proliferation - Cell Survival Effector->Response Leads to

Caption: Simplified S1P signaling pathway.

In the context of multiple sclerosis, Siponimod's modulation of S1P₁ receptors on lymphocytes prevents their egress from lymph nodes, thereby reducing the infiltration of inflammatory cells into the central nervous system.[1] Its activity on S1P₅ receptors on oligodendrocytes and astrocytes may also contribute to neuroprotective and remyelination effects.[8]

Quantitative Data: Siponimod Activity

The following table summarizes the in vitro activity of Siponimod at the human S1P receptors.

Receptor SubtypeEC₅₀ (nmol/L)Reference
S1P₁ 0.39[5][6]
S1P₂ > 10,000[6]
S1P₃ > 1,000[6]
S1P₄ 750[6]
S1P₅ 0.98[5][6]

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Conclusion

This compound is a pivotal intermediate in modern medicinal chemistry, with its utility firmly established in the synthesis of the multiple sclerosis drug, Siponimod. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the practical application of this compound in the synthesis of a clinically important therapeutic agent. Further research into the derivatization of this intermediate could potentially lead to the discovery of novel bioactive molecules.

References

Application Notes and Protocols: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key pharmaceutical intermediate with significant applications in the synthesis of modern therapeutics. Its chemical structure, featuring a reactive ketone and a primary alcohol on a substituted phenyl ring, makes it a versatile building block for the construction of complex drug molecules. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and utilization of this intermediate, with a particular focus on its role in the synthesis of Siponimod, a modulator of the sphingosine-1-phosphate (S1P) receptor.

Chemical Properties:

PropertyValue
CAS Number 1378888-43-7
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance White to off-white solid
Purity Typically ≥98%

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Siponimod (BAF312), a selective modulator of S1P receptors S1P₁ and S1P₅, used in the treatment of multiple sclerosis.[3][4] The intermediate provides the core substituted phenyl structure onto which the rest of the Siponimod molecule is assembled.

Synthesis of this compound

There are multiple synthetic routes to obtain this compound. Below are protocols for two common methods.

Method 1: Catalytic Hydrogenation

This method involves the reduction of the vinyl group of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one (5 g, 28.41 mmol) in ethanol (20 mL) in a suitable reaction vessel, add Palladium on activated carbon (10% w/w, 1 g).[5]

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂).[5]

  • Reaction Conditions: Stir the mixture vigorously for 3 hours at 20 °C under a hydrogen atmosphere.[5]

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one.[5]

Quantitative Data:

ParameterValueReference
Starting Material 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one[5]
Yield 89%[5]
Product 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one (as a white oil)[5]
Analysis LC-MS: m/z = 179 [M+H]⁺[5]
Method 2: Multi-step Synthesis from 2-Ethylaniline

A longer, multi-step synthesis starting from 2-ethylaniline has also been reported. This process involves a nine-step sequence.[6]

Overall Process Summary:

The synthesis begins with the protection of the amino group of 2-ethylaniline, followed by bromination, deprotection, and iodination in a "one-pot" method to yield 1-iodo-4-bromo-2-ethylbenzene. This is followed by a Grignard exchange and reduction to form 4-bromo-2-ethylbenzyl alcohol. The final steps involve hydroxyl protection, another Grignard reaction, acetylation, and deprotection to afford the target molecule.[6]

Quantitative Data:

ParameterValueReference
Starting Material 2-Ethylaniline[6]
Total Yield 50.9%[6]
Product Purity (by GC) 98.3%[6]

Utilization in Siponimod Synthesis

This compound is a precursor to a key aldehyde intermediate in the synthesis of Siponimod. The following protocol outlines a subsequent step in the synthesis of Siponimod, which utilizes a downstream aldehyde derivative.

Experimental Protocol: Reductive Amination to form Siponimod

  • Reaction Setup: Suspend (E)-4-(l-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (26 g) and azetidine-3-carboxylic acid (8.53 g) in methanol (400 mL) at 20-25°C.[7]

  • Stirring: Stir the suspension at 20-25°C for 30 minutes.[7]

  • Reduction: Add sodium triacetoxyborohydride (24.3 g) in eight equal portions at 10-15 minute intervals.[7]

  • Work-up: After the final addition, remove the solvent by evaporation. Dilute the residue with water (156 mL) and ethyl acetate (312 mL).[7]

  • pH Adjustment: Adjust the pH of the mixture to approximately 6 with 2M aqueous NaOH.[7]

  • Extraction and Drying: Separate the phases and wash the organic phase with water (60 mL). Dry the organic phase over MgSO₄ and filter.[7]

  • Purification: To the filtrate, add absolute ethanol (170 mL) and concentrate. Add activated charcoal (2.4 g), agitate for 30 minutes, and filter. The filtrate is further processed and dried to yield amorphous Siponimod.[7]

Quantitative Data:

ParameterValueReference
Starting Aldehyde (E)-4-(l-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde[7]
Yield 89%[7]
Product Amorphous Siponimod[7]
Purity (by HPLC) 98.5%[7]

Signaling Pathways

To understand the pharmacological context of drugs synthesized using this compound, it is crucial to visualize their mechanism of action.

Siponimod Signaling Pathway

Siponimod is a modulator of sphingosine-1-phosphate (S1P) receptors 1 and 5. By binding to S1P₁ receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system in autoimmune diseases like multiple sclerosis.

Siponimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor Expresses Egress Lymphocyte Egress S1P1_receptor->Egress Promotes S1P S1P Gradient S1P->S1P1_receptor Binds to Circulating_Lymphocyte Circulating Lymphocyte CNS_Infiltration CNS Infiltration (Inflammation) Circulating_Lymphocyte->CNS_Infiltration Causes Siponimod Siponimod Siponimod->S1P1_receptor Binds & Internalizes Siponimod->Egress Inhibits Egress->Circulating_Lymphocyte Leads to

Caption: Siponimod's mechanism of action.

Crizotinib Signaling Pathway

Although this compound is not a direct precursor in the most common synthetic routes for Crizotinib, understanding the target pathway of related tyrosine kinase inhibitors is valuable. Crizotinib is a potent inhibitor of ALK, ROS1, and MET receptor tyrosine kinases. In certain cancers, chromosomal rearrangements lead to fusion proteins (e.g., EML4-ALK) that are constitutively active, driving tumor cell proliferation and survival through downstream signaling cascades like PI3K/AKT and RAS/MAPK.

Crizotinib_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1_MET ALK / ROS1 / MET Receptor Tyrosine Kinase PI3K PI3K ALK_ROS1_MET->PI3K RAS RAS ALK_ROS1_MET->RAS AKT AKT PI3K->AKT Proliferation_Survival Gene Transcription (Proliferation, Survival) AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Crizotinib Crizotinib Crizotinib->ALK_ROS1_MET Inhibits

Caption: Crizotinib's inhibition of oncogenic signaling.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a pharmaceutical ingredient utilizing this compound as a key intermediate.

Experimental_Workflow Start Starting Materials (e.g., 2-Ethylaniline or 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one) Synthesis_Intermediate Synthesis of This compound Start->Synthesis_Intermediate Purification_Intermediate Purification and Characterization (e.g., Chromatography, GC, LC-MS) Synthesis_Intermediate->Purification_Intermediate Further_Synthesis Further Synthetic Steps (e.g., to Siponimod precursor) Purification_Intermediate->Further_Synthesis Final_API Final Active Pharmaceutical Ingredient (e.g., Siponimod) Further_Synthesis->Final_API Purification_API Final Purification and Formulation Final_API->Purification_API QC Quality Control (e.g., HPLC, NMR) Purification_API->QC

Caption: General synthetic workflow.

Conclusion

This compound is a valuable intermediate in the pharmaceutical industry. The provided protocols and data offer a foundation for its synthesis and application in the development of novel therapeutics. Careful control of reaction conditions and rigorous purification are essential to ensure the quality and purity of the final active pharmaceutical ingredient.

References

Application Notes: Chemoselective Grignard Addition to 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone for the Synthesis of Tertiary Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone with Grignard reagents. This starting material, a key intermediate in pharmaceutical synthesis, possesses two functional groups reactive towards Grignard reagents: a ketone and a primary alcohol.[1][2] This inherent reactivity presents a chemoselectivity challenge, as the Grignard reagent's strong basicity leads to an initial acid-base reaction with the hydroxyl group.[3][4][5] To achieve the desired nucleophilic addition at the ketone carbonyl, a protection-deprotection strategy is essential. These protocols detail the protection of the hydroxyl group as a silyl ether, the subsequent Grignard addition to the ketone, and the final deprotection to yield the desired tertiary alcohol, a valuable scaffold in drug discovery.

Core Challenge: Lack of Chemoselectivity

Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[6] The substrate, this compound, features both an electrophilic ketone carbonyl and an acidic hydroxyl proton. When a Grignard reagent is introduced, it will preferentially react as a base with the acidic alcohol, consuming one equivalent of the reagent and forming a magnesium alkoxide. This non-productive acid-base reaction must be circumvented to favor the desired carbon-carbon bond formation at the ketone.[4][5]

Caption: Logical diagram of the competing reaction pathways for a Grignard reagent.

The Solution: A Three-Step Protection Strategy

To ensure the Grignard reagent reacts exclusively with the ketone, the interfering hydroxyl group is temporarily masked using a protecting group. Silyl ethers are ideal for this purpose as they are easily installed, stable to the basic conditions of the Grignard reaction, and can be selectively removed under mild conditions.[3][4][7] The overall synthetic route involves three key stages:

  • Protection: The hydroxyl group is converted to a tert-butyldimethylsilyl (TBDMS) ether.

  • Grignard Reaction: The Grignard reagent is added to the protected substrate, reacting with the ketone to form a tertiary alkoxide.

  • Deprotection & Workup: An acidic workup protonates the alkoxide to form the tertiary alcohol, and a fluoride source is used to cleave the silyl ether, regenerating the hydroxymethyl group.[3]

G start Starting Material This compound step1 Step 1: Protection (TBDMS-Cl, Imidazole) start->step1 intermediate Protected Intermediate (TBDMS Ether) step1->intermediate step2 Step 2: Grignard Reaction (R-MgBr, THF) intermediate->step2 alkoxide Tertiary Alkoxide Intermediate step2->alkoxide step3 Step 3: Deprotection (TBAF or aq. HCl) alkoxide->step3 product Final Product Tertiary Alcohol step3->product

Caption: Experimental workflow for the protected Grignard addition reaction.

Experimental Protocols

Caution: All reactions must be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon), as Grignard reagents react violently with water.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%e.g., Apollo ScientificStarting Material
tert-Butyldimethylsilyl chloride (TBDMS-Cl)>98%e.g., Sigma-AldrichProtecting Agent
Imidazole>99%e.g., Sigma-AldrichBase for Protection
Dichloromethane (DCM)Anhydrouse.g., Sigma-AldrichSolvent
Grignard Reagent (e.g., MeMgBr, PhMgBr)1.0-3.0 M in THF/Ethere.g., Sigma-AldrichNucleophile
Tetrahydrofuran (THF)Anhydrouse.g., Sigma-AldrichSolvent
Tetrabutylammonium fluoride (TBAF)1.0 M in THFe.g., Sigma-AldrichDeprotecting Agent
Hydrochloric Acid (HCl)1 M Aqueous Solutione.g., Fisher ScientificFor Workup
Saturated Aqueous NH₄ClN/ALab PreparedFor Quenching
Saturated Aqueous NaHCO₃N/ALab PreparedFor Washing
Anhydrous Magnesium Sulfate (MgSO₄)N/Ae.g., Sigma-AldrichDrying Agent
Protocol 1: Protection of Hydroxyl Group
  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected intermediate, which can be used in the next step without further purification.

Protocol 2: Grignard Reaction
  • Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

Protocol 3: Deprotection and Final Workup
  • To the quenched reaction mixture from Protocol 2, add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis shows the complete removal of the TBDMS group.

  • Alternatively, for acid-labile products, an acidic workup with 1 M HCl can both neutralize the reaction and remove the silyl group.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final tertiary alcohol.

Data Presentation: Example Reaction

The following table summarizes typical reaction parameters for the synthesis of 2-(3-Ethyl-4-(hydroxymethyl)phenyl)propan-2-ol using Methylmagnesium bromide (MeMgBr) as the Grignard reagent.

ParameterProtection (Step 1)Grignard Reaction (Step 2)Deprotection (Step 3)
Key Reagents TBDMS-Cl, ImidazoleMeMgBr (3.0 M in Ether)TBAF (1.0 M in THF)
Equivalents 1.2 (TBDMS-Cl), 1.5 (Imidazole)1.21.5
Solvent Anhydrous DCMAnhydrous THFTHF
Temperature 0 °C to RT0 °C to RTRoom Temperature
Reaction Time 3 hours2 hours3 hours
Typical Yield >95% (Crude)N/A75-85% (Overall, after purification)

Reaction Pathway Visualization

G A 1-(3-Ethyl-4-(hydroxymethyl) -phenyl)ethanone label1 1. TBDMS-Cl, Imidazole DCM, 0°C to RT A->label1 B TBDMS-Protected Ketone label2 2. R-MgBr, THF, 0°C to RT 3. TBAF, THF, RT B->label2 C Tertiary Alcohol Product label1->B label2->C

Caption: Overall reaction scheme for the synthesis of tertiary alcohols. (Note: Image generation is illustrative).

References

Application of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone in the Synthesis of Siponimod, a Modulator of Sphingosine-1-Phosphate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key starting material in the multi-step synthesis of Siponimod (BAF-312), a selective sphingosine-1-phosphate (S1P) receptor modulator. Siponimod is an important therapeutic agent for the treatment of secondary progressive multiple sclerosis (SPMS). The structural features of this compound, namely the ethanone and hydroxymethyl functionalities, allow for a series of chemical transformations to construct the complex molecular architecture of Siponimod. This includes the formation of an oxime ether and the introduction of an azetidine heterocyclic moiety.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 1378888-43-7
Appearance White to off-white solid

Synthetic Pathway Overview

The synthesis of Siponimod from this compound involves a four-step sequence. This pathway highlights the utility of the starting material in building a complex, biologically active heterocyclic compound.

G A This compound B 4-Acetyl-2-ethylbenzaldehyde A->B Oxidation C (E)-4-(1-(Hydroxyimino)ethyl)-2-ethylbenzaldehyde B->C Oximation D (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde C->D Etherification E Siponimod ((E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid) D->E Reductive Amination

Caption: Synthetic pathway from this compound to Siponimod.

Experimental Protocols

The following protocols are compiled from patent literature and chemical database information.

Step 1: Oxidation of this compound to 4-Acetyl-2-ethylbenzaldehyde

This step converts the benzylic alcohol of the starting material into an aldehyde, which is crucial for the subsequent introduction of the azetidine ring.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable organic solvent such as dichloromethane or ethyl acetate, is added an oxidizing agent (1.1-1.5 eq). Common oxidizing agents for this transformation include manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • The reaction mixture is stirred at room temperature for 4-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the oxidant.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Acetyl-2-ethylbenzaldehyde.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 4-12 hours
Temperature Room Temperature
Step 2: Oximation of 4-Acetyl-2-ethylbenzaldehyde

The ethanone group is converted to an oxime, which serves as a handle for the introduction of the side chain.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, 4-Acetyl-2-ethylbenzaldehyde (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Hydroxylamine hydrochloride (1.2-1.5 eq) and a base such as sodium acetate or pyridine (1.5-2.0 eq) are added to the solution.

  • The reaction mixture is stirred at room temperature to 50°C for 1-4 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (E)-4-(1-(Hydroxyimino)ethyl)-2-ethylbenzaldehyde, which is often used in the next step without further purification.

Quantitative Data:

ParameterValue
Typical Yield 90-98%
Reaction Time 1-4 hours
Temperature 25-50°C
Step 3: Etherification of (E)-4-(1-(Hydroxyimino)ethyl)-2-ethylbenzaldehyde

The oxime is alkylated with the appropriate benzyl bromide to form the corresponding oxime ether.

Reaction Scheme:

Experimental Protocol:

  • To a solution of (E)-4-(1-(Hydroxyimino)ethyl)-2-ethylbenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base such as potassium carbonate or cesium carbonate (1.5-2.0 eq).

  • 4-Cyclohexyl-3-(trifluoromethyl)benzyl bromide (1.1-1.3 eq) is added, and the mixture is stirred at room temperature to 60°C for 2-8 hours.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde.

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Reaction Time 2-8 hours
Temperature 25-60°C
Step 4: Reductive Amination to form Siponimod

This final step involves the formation of the azetidine heterocyclic ring through reductive amination of the aldehyde with azetidine-3-carboxylic acid.

Reaction Scheme:

Experimental Protocol:

  • (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (1.0 eq) and azetidine-3-carboxylic acid (1.2-1.5 eq) are suspended in a solvent such as methanol or dichloromethane.[1]

  • A reducing agent, typically sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 eq), is added portion-wise to the stirred suspension at room temperature.[1]

  • The reaction mixture is stirred at room temperature for 2-12 hours until the reaction is complete as indicated by LC-MS.[1]

  • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude Siponimod is purified by recrystallization or column chromatography to yield the final product.

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Reaction Time 2-12 hours
Temperature Room Temperature

Logical Workflow for the Synthesis of Siponimod

G cluster_0 Preparation of Key Aldehyde Intermediate cluster_1 Formation of Oxime Ether Sidechain cluster_2 Heterocycle Introduction and Final Product Formation A Start with This compound B Oxidize benzylic alcohol to aldehyde A->B C Isolate and purify 4-Acetyl-2-ethylbenzaldehyde B->C D React with Hydroxylamine C->D E Form oxime at the ketone position D->E F Etherify oxime with substituted benzyl bromide E->F G Purify oxime ether intermediate F->G H Reductive amination of aldehyde with Azetidine-3-carboxylic acid G->H I Formation of C-N bond and azetidine ring incorporation H->I J Purification of Siponimod I->J

Caption: Logical workflow for the multi-step synthesis of Siponimod.

Conclusion

This compound serves as a versatile and crucial building block in the synthesis of the pharmaceutically important heterocyclic compound, Siponimod. The synthetic route detailed above showcases a series of fundamental organic transformations that are widely applicable in medicinal chemistry and drug development. The protocols provided offer a guide for researchers in the synthesis of Siponimod and related analogues, demonstrating the practical application of this starting material in the construction of complex heterocyclic molecules.

References

Synthesis of Siponimod Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Siponimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of secondary progressive multiple sclerosis (SPMS). Its synthesis involves the strategic coupling of key intermediates. This application note provides a detailed overview of the experimental setup for the synthesis of crucial siponimod intermediates, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on publicly available scientific literature and patents, offering a comprehensive guide for laboratory-scale synthesis.

Synthetic Strategy Overview

The synthesis of siponimod can be conceptually divided into the preparation of two key fragments, followed by their coupling and subsequent functional group manipulations to yield the final active pharmaceutical ingredient (API). The primary intermediates are:

  • Intermediate A: 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

  • Intermediate B: 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one oxime

The general synthetic workflow involves the synthesis of these intermediates, their subsequent O-alkylation, oxidation, and a final reductive amination to introduce the azetidine-3-carboxylic acid moiety.

Synthesis_Workflow cluster_Intermediate_A Synthesis of Intermediate A cluster_Intermediate_B Synthesis of Intermediate B cluster_Coupling_and_Final_Steps Coupling and Final Elaboration 1-bromo-2-(trifluoromethyl)benzene 1-bromo-2-(trifluoromethyl)benzene 1-cyclohexyl-2-(trifluoromethyl)benzene 1-cyclohexyl-2-(trifluoromethyl)benzene 1-bromo-2-(trifluoromethyl)benzene->1-cyclohexyl-2-(trifluoromethyl)benzene Ni-catalyzed Kumada Coupling Intermediate_A 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene 1-cyclohexyl-2-(trifluoromethyl)benzene->Intermediate_A Blanc Chloromethylation Oxime_Ether Oxime_Ether Intermediate_A->Oxime_Ether 4-bromo-2-ethylaniline 4-bromo-2-ethylaniline 1-(4-bromo-2-ethylphenyl)ethan-1-one 1-(4-bromo-2-ethylphenyl)ethan-1-one 4-bromo-2-ethylaniline->1-(4-bromo-2-ethylphenyl)ethan-1-one Multi-step conversion 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one 1-(4-bromo-2-ethylphenyl)ethan-1-one->1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one Hydroxymethylation Intermediate_B 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one oxime 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethan-1-one->Intermediate_B Oximation Intermediate_B->Oxime_Ether O-alkylation Aldehyde_Intermediate Aldehyde_Intermediate Oxime_Ether->Aldehyde_Intermediate Oxidation Siponimod Siponimod Aldehyde_Intermediate->Siponimod Reductive Amination with azetidine-3-carboxylic acid

Caption: Overall synthetic workflow for Siponimod.

Experimental Protocols

Synthesis of Intermediate A: 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

This key intermediate can be synthesized via a highly efficient two-step process involving a nickel-catalyzed Kumada coupling followed by a Blanc chloromethylation. This second-generation route offers a significant yield increase and a reduction in process mass intensity compared to earlier methods.[1]

Step 1: Nickel-Catalyzed Kumada Coupling to form 1-cyclohexyl-2-(trifluoromethyl)benzene

Kumada_Coupling 1-bromo-2-(trifluoromethyl)benzene 1-bromo-2-(trifluoromethyl)benzene Product 1-cyclohexyl-2-(trifluoromethyl)benzene 1-bromo-2-(trifluoromethyl)benzene->Product Cyclohexylmagnesium_bromide Cyclohexylmagnesium bromide Cyclohexylmagnesium_bromide->Product Ni_catalyst Ni(acac)2 / EDPP Ni_catalyst->Product Solvent THF / NMP Solvent->Product

References

Application Notes and Protocols for the Analytical Characterization of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key analytical techniques for the characterization of acetophenone derivatives. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to guide researchers in the structural elucidation and purity assessment of these important chemical entities.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of acetophenone derivatives from reaction mixtures, biological matrices, or formulated products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile and thermally labile acetophenone derivatives. Reversed-phase chromatography on a C18 stationary phase is the most common approach.

Objective: To separate and quantify a mixture of substituted acetophenone derivatives using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%, v/v) (optional, for improved peak shape)

  • Acetophenone derivative standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape and to control the ionization of acidic or basic derivatives, 0.1% formic acid can be added to the aqueous component. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare individual stock solutions of each acetophenone derivative in the mobile phase at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing all derivatives at a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the sample containing the acetophenone derivatives in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is obtained. Inject the mixed standard solution to determine the retention time of each derivative. Subsequently, inject the prepared sample.

  • Data Processing: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each derivative using a calibration curve generated from a series of standard solutions of known concentrations.

The retention times of acetophenone derivatives are influenced by their polarity, with more polar compounds eluting earlier. The following table provides typical retention time ranges for some para-substituted acetophenones on a C18 column.

Substituent (para-)Typical Retention Time (min)
-OH2.5 - 4.0
-OCH₃4.0 - 6.0
-H5.0 - 7.0
-CH₃6.0 - 8.0
-Cl7.0 - 9.0
-NO₂8.0 - 10.0

Note: Retention times are approximate and can vary significantly depending on the specific column, mobile phase composition, and other chromatographic conditions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution, Filtration) Injection HPLC Injection SamplePrep->Injection MobilePhase Mobile Phase Preparation (Acetonitrile/Water) MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection PeakID Peak Identification (Retention Time) Detection->PeakID Quantification Quantification (Calibration Curve) PeakID->Quantification Report Report Generation Quantification->Report

Caption: A generalized workflow for the HPLC analysis of acetophenone derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable acetophenone derivatives. It provides both qualitative and quantitative information, with the mass spectrometer enabling definitive identification based on fragmentation patterns.

Objective: To identify and quantify volatile acetophenone derivatives in a sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Acetophenone derivative standards

  • Solvent for sample dissolution (e.g., dichloromethane, hexane)

Procedure:

  • Standard Solution Preparation: Prepare individual stock solutions of each acetophenone derivative in the chosen solvent at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all derivatives at a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve or dilute the sample in the appropriate solvent to a concentration suitable for GC-MS analysis. If necessary, perform an extraction to isolate the analytes of interest.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the mixed standard solution to determine the retention time and mass spectrum of each derivative. Subsequently, inject the prepared sample.

  • Data Processing: Identify the compounds in the sample by comparing their retention times and mass spectra with the standards and with spectral libraries (e.g., NIST). Quantify the analytes using the peak area of a characteristic ion against a calibration curve.

The mass spectrum of acetophenone is characterized by several key fragment ions. The molecular ion peak is observed at m/z 120. The base peak is typically the benzoyl cation at m/z 105, formed by the loss of a methyl radical. Another significant fragment is the phenyl cation at m/z 77.

m/zIon StructureDescription
120[C₈H₈O]⁺˙Molecular Ion
105[C₇H₅O]⁺Benzoyl cation (Base Peak)
77[C₆H₅]⁺Phenyl cation
51[C₄H₃]⁺

Substituents on the aromatic ring will alter the m/z values of the molecular ion and the fragment ions containing the ring.

Analytical_Techniques cluster_chromatography Separation & Quantification cluster_spectroscopy Structural Elucidation HPLC HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Fraction Collection GCMS GC-MS MS Mass Spectrometry (from GC-MS) IR FTIR Spectroscopy NMR->IR Confirmatory Analysis UVVis UV-Vis Spectroscopy NMR->UVVis Confirmatory Analysis IR->UVVis MS->NMR Fragment Information

Caption: Interplay between chromatographic and spectroscopic techniques.

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure of acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of an acetophenone derivative for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified acetophenone derivative in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The following table presents the ¹³C chemical shifts for the carbonyl and methyl carbons of various para-substituted acetophenones.

Substituent (para-)Carbonyl Carbon (δ, ppm)Methyl Carbon (δ, ppm)
-N(CH₃)₂195.525.9
-OH197.825.8
-OCH₃196.226.0
-CH₃197.226.1
-H197.726.3
-F196.426.4
-Cl196.726.4
-Br196.926.5
-CN196.726.8
-NO₂196.626.8
ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Methyl (CH₃)~2.6Singlet3H
Aromatic (ortho)~7.9Multiplet2H
Aromatic (meta)~7.4Multiplet2H
Aromatic (para)~7.5Multiplet1H
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Objective: To identify the key functional groups in an acetophenone derivative.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or sample holder for KBr pellets or liquid films.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

    • Liquid Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aryl ketone)1685 - 1665Strong
C-H (Aromatic)3100 - 3000Medium
C=C (Aromatic ring)1600 - 1450Medium to Weak
C-H (Alkyl)3000 - 2850Medium

The position of the C=O stretching vibration is sensitive to the nature of the substituent on the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like acetophenone derivatives.

Objective: To determine the wavelength of maximum absorption (λmax) of an acetophenone derivative.

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

  • Spectroscopic grade solvent (e.g., ethanol, methanol, hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the acetophenone derivative in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Determine the λmax from the spectrum.

Acetophenone exhibits two main absorption bands. The intense band around 240-250 nm is due to the π → π* transition of the conjugated system, while the weaker band around 280 nm corresponds to the n → π* transition of the carbonyl group. Substituents on the aromatic ring can cause a shift in the λmax (bathochromic or hypsochromic shift).

Substituent (para-)λmax (π → π) (nm)λmax (n → π) (nm)
-H~246~280
-OH~275~310
-OCH₃~272~305
-NH₂~305~330
-NO₂~265-

Application Notes and Protocols for the Derivatization of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant families and fungi.[1][2] These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] The structural backbone of acetophenone serves as a valuable scaffold for the synthesis of novel therapeutic agents.[4] 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key intermediate in organic and pharmaceutical synthesis.[5] Its structure, featuring a reactive ketone, a modifiable hydroxyl group, and an aromatic ring, presents multiple opportunities for derivatization to explore and enhance its biological potential.

These application notes provide a comprehensive guide to the strategic derivatization of this compound and subsequent evaluation of the synthesized derivatives in a panel of relevant bioassays. The protocols detailed herein are designed to be adaptable for screening new chemical entities against various biological targets.

Derivatization Strategy

The chemical structure of this compound offers three primary sites for modification: the acetyl group (ketone), the hydroxymethyl group (primary alcohol), and the aromatic ring. A strategic derivatization approach can generate a library of compounds with diverse physicochemical properties, increasing the probability of identifying bioactive molecules.

A proposed derivatization workflow is outlined below:

Derivatization_Workflow A This compound B Series A: Esterification of Hydroxymethyl Group A->B R-COOH, DCC/DMAP C Series B: Reductive Amination of Ketone Group A->C R-NH2, NaBH(OAc)3 D Series C: Chalcone Synthesis via Claisen-Schmidt Condensation A->D Ar-CHO, NaOH/EtOH E Bioassay Screening B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: Proposed derivatization workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives (Series A)

This protocol describes the esterification of the primary alcohol of this compound with various carboxylic acids.

Materials:

  • This compound

  • Assorted carboxylic acids (e.g., acetic acid, benzoic acid, cinnamic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate hexane/ethyl acetate gradient.

  • Characterize the purified ester derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cytotoxicity Screening - MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7][8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Enzyme Inhibition Assay - Cyclooxygenase (COX-2)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against COX-2, an enzyme relevant to inflammation.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., celecoxib)

  • COX colorimetric inhibitor screening assay kit (or individual components)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established protocols. Create serial dilutions of the test compounds.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.[10][11] Include a control without inhibitor.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (arachidonic acid) to each well.[10]

  • Reaction Monitoring: Monitor the formation of the product over time by measuring the change in absorbance at the appropriate wavelength (e.g., 590 nm for the colorimetric assay).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Protocol 4: Receptor Binding Assay - Estrogen Receptor Alpha (ERα)

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for ERα.

Materials:

  • Purified human ERα protein

  • Radiolabeled ligand (e.g., [³H]-Estradiol)

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Test compounds dissolved in DMSO

  • Unlabeled competitor (e.g., diethylstilbestrol) for non-specific binding determination

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]-Estradiol (at or below its K_d), and serial dilutions of the test compounds.

  • Total and Non-specific Binding: Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled competitor).

  • Reaction Initiation: Add the purified ERα protein to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Transfer the contents of the wells to a 96-well filter plate and wash rapidly with ice-cold binding buffer to separate the bound radioligand from the free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ or K_i value.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Target Receptor (e.g., GPCR, RTK) Signal_Transduction Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Signal_Transduction->Transcription_Factor Enzyme Target Enzyme (e.g., COX-2, Kinase) Biological_Response Biological Response (e.g., Proliferation, Inflammation) Enzyme->Biological_Response Modulation of product formation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Gene_Expression->Biological_Response Ligand Bioactive Derivative Ligand->Receptor Binding Ligand->Enzyme Inhibition

Caption: Generalized signaling pathways potentially modulated by bioactive derivatives.

Data Presentation

All quantitative data from the bioassays should be summarized in tables for clear comparison of the synthesized derivatives.

Table 1: Cytotoxicity of this compound Derivatives against HeLa Cells

Compound IDDerivatization SeriesR GroupIC₅₀ (µM) ± SD
Parent --> 100
A-1 EsterAcetyl85.2 ± 4.1
A-2 EsterBenzoyl52.7 ± 3.5
B-1 AmineBenzyl35.1 ± 2.8
C-1 ChalconePhenyl15.8 ± 1.2
Doxorubicin --0.5 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: COX-2 Inhibitory Activity of Selected Derivatives

Compound IDIC₅₀ (µM) ± SD
Parent > 200
A-2 98.4 ± 7.2
B-1 65.3 ± 5.9
C-1 22.9 ± 1.9
Celecoxib 0.04 ± 0.005

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Estrogen Receptor Alpha (ERα) Binding Affinity of Selected Derivatives

Compound IDK_i (nM) ± SD
Parent > 10,000
A-2 5,210 ± 450
B-1 1,850 ± 160
C-1 890 ± 75
Estradiol 0.1 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

These application notes provide a framework for the systematic derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The detailed protocols for synthesis and a variety of bioassays, including cytotoxicity, enzyme inhibition, and receptor binding assays, will enable researchers to effectively screen for novel bioactive molecules. The structured presentation of data will facilitate the analysis of structure-activity relationships, guiding further optimization of lead compounds in the drug discovery process.

References

Application Notes and Protocols: Substituted Acetophenones as Versatile Precursors for Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, make them highly valuable targets in drug discovery.[3][4][5] Substituted acetophenones serve as readily available and versatile starting materials for the synthesis of these important heterocyclic compounds. This document provides detailed application notes and experimental protocols for two prominent methods of synthesizing pyrazole derivatives from substituted acetophenones: a modern two-stage continuous flow synthesis and the classic approach via chalcone intermediates.

Method 1: Two-Stage Continuous Flow Synthesis of Pyrazoles

Application Note: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, faster reaction times, and greater scalability.[6] This method outlines an efficient two-step continuous flow process for synthesizing a library of substituted pyrazoles from acetophenones. The first stage involves the formation of an enaminone intermediate by condensing an acetophenone with N,N-dimethylformamide dimethyl acetal (DMADMF). In the second stage, this intermediate reacts with hydrazine to yield the final pyrazole product.[3][7] This automated, integrated synthesis and purification setup is ideal for rapid optimization and the generation of compound libraries for high-throughput screening in drug discovery programs.[6]

Experimental Workflow Diagram

G cluster_setup System Setup cluster_reaction Reaction Stages cluster_output Output P1 Pump 1 (Acetophenone + DMADMF in DMF) Coil Stage 1: Enaminone Formation (Stainless-Steel Coil @ 170°C) P1->Coil 0.5 mL/min P2 Pump 2 (Hydrazine in DMF) T_Mix T-Mixer P2->T_Mix 0.5 mL/min Chip Stage 2: Pyrazole Formation (Glass Mixer-Chip @ 150°C) T_Mix->Chip Total Flow: 1.0 mL/min Coil->T_Mix BPR Back Pressure Regulator Chip->BPR Collect Product Collection BPR->Collect G Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Claisen-Schmidt Condensation (Base Catalyst) Pyrazole Substituted Pyrazole/Pyrazoline Chalcone->Pyrazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole Cyclocondensation (Acid Catalyst) G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization Acetophenone Substituted Acetophenones Synthesis Chemical Synthesis (e.g., Flow Chem, Chalcone Route) Acetophenone->Synthesis Library Pyrazole Derivative Library Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Biological Targets (e.g., Kinases, COX-2) Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Lead->Synthesis Iterative Synthesis for SAR Candidate Drug Candidate Lead->Candidate

References

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. This compound is a key intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for monitoring reaction progress, purity assessment, and quality control.[1] The described protocol utilizes reverse-phase chromatography with UV detection, a widely applicable technique in the pharmaceutical industry. The method development strategy focuses on achieving optimal separation from potential impurities through the systematic evaluation of stationary phase, mobile phase composition, and other critical chromatographic parameters.

Introduction

This compound is an organic intermediate with the molecular formula C11H14O2 and a molar mass of 178.23 g/mol .[1][2][3] Its structure, featuring a substituted phenyl ethanone moiety, makes it amenable to analysis by reverse-phase HPLC with UV detection. The development of a selective and sensitive HPLC method is essential for ensuring the quality and consistency of this intermediate in drug development and manufacturing processes. This document provides a comprehensive protocol for the systematic development and optimization of such a method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental in guiding the initial selection of chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC11H14O2[1][3]
Molar Mass178.23 g/mol [1][2][3]
AppearanceWhite to Off-White Solid[4]
XLogP31.5[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]

The moderate polarity, as indicated by the XLogP3 value, suggests that reverse-phase HPLC is a suitable analytical technique.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99.0% purity)[4]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium acetate, HPLC grade

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Solvent Delivery System

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Initial HPLC Method Conditions (Starting Point)

The following conditions are proposed as a starting point for method development. These are based on the physicochemical properties of the analyte and general principles of reverse-phase chromatography for aromatic compounds.[5][6]

Table 2: Initial HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (scan from 200-400 nm for λmax)
Injection Volume 10 µL
Sample Concentration 0.1 mg/mL in Mobile Phase A/B (50:50)
HPLC Method Development Strategy

A systematic approach will be employed to optimize the separation, focusing on the key parameters outlined in Table 3. The goal is to achieve a resolution (Rs) of >2 between the main peak and any impurities, a tailing factor (Tf) between 0.8 and 1.5, and a reasonable run time.

Table 3: Method Development and Optimization Strategy

ParameterVariationRationale
Stationary Phase C18, C8, Phenyl-HexylTo evaluate different selectivities based on hydrophobicity and π-π interactions.
Organic Modifier Acetonitrile vs. MethanolTo alter selectivity due to different solvent properties.
Mobile Phase pH/Additive Formic Acid, Trifluoroacetic Acid, Ammonium Acetate buffer (pH 3-6)To control the ionization state of the analyte and impurities, improving peak shape.
Gradient Slope Steeper vs. Shallower gradientsTo optimize resolution and analysis time.
Column Temperature 25 °C, 30 °C, 40 °CTo fine-tune selectivity and improve peak efficiency.
Flow Rate 0.8 mL/min, 1.0 mL/min, 1.2 mL/minTo balance analysis time and column efficiency.

Visualizations

HPLC Method Development Workflow

The logical workflow for the HPLC method development process is illustrated in the following diagram.

HPLC_Method_Development_Workflow A Define Analytical Target Profile B Gather Analyte Physicochemical Information A->B C Initial Method Scouting B->C D Select Stationary Phase (e.g., C18, C8, Phenyl) C->D E Screen Mobile Phase (ACN vs. MeOH, pH) C->E F Evaluate Initial Results (Peak Shape, Resolution) D->F E->F F->C Re-scout if poor results G Method Optimization F->G Proceed if separation is promising H Optimize Gradient Profile G->H I Fine-tune Temperature and Flow Rate G->I J Method Validation H->J I->J K Final Method J->K

Caption: A flowchart illustrating the systematic workflow for HPLC method development.

Expected Results and Discussion

The initial scouting runs with a C18 column and an acetonitrile/water gradient are expected to provide good retention of this compound. The use of a mild acidic modifier like formic acid should ensure good peak shape by suppressing the ionization of any potential acidic or basic impurities. The UV spectrum, determined by the DAD, will confirm the optimal detection wavelength, which is anticipated to be around 254 nm due to the presence of the substituted aromatic ring.

Further optimization by screening different stationary phases and mobile phase compositions will allow for the fine-tuning of selectivity to resolve any closely eluting impurities. A systematic evaluation of the gradient profile will be critical in achieving a balance between adequate separation and a practical analysis time. The final, validated method should be robust, reproducible, and suitable for its intended purpose in a quality control environment.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound by recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound.- Insufficient solvent is used.- Select a more suitable solvent or a solvent mixture. For an aromatic ketone with a hydroxyl group, polar solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane could be effective.- Gradually add more hot solvent until the compound dissolves.
Compound "oils out" instead of crystallizing. - The solution is supersaturated.- The cooling process is too rapid.- The melting point of the compound is lower than the boiling point of the solvent.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.- Use a solvent with a lower boiling point.- Try a different solvent system altogether.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.- Add a seed crystal of the pure compound if available.- If the compound is too soluble, select a solvent in which it is less soluble, or use a co-solvent system where the compound is less soluble in the second solvent.
Low recovery of pure crystals. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored or appear impure. - The chosen solvent did not effectively exclude colored impurities.- The cooling was too rapid, trapping impurities within the crystal lattice.- Treat the hot solution with activated charcoal to adsorb colored impurities before filtration.- Ensure a slow cooling process to allow for selective crystallization.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not move from the origin (Rf = 0). - The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For a polar compound like this compound, a gradient elution starting from a less polar mixture (e.g., hexane/ethyl acetate) and moving to a more polar one may be necessary.
Compound runs with the solvent front (Rf = 1). - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a less polar solvent system.
Poor separation of the desired compound from impurities. - The chosen mobile phase does not provide adequate resolution.- The column is overloaded with the crude sample.- Optimize the solvent system by testing different solvent mixtures and ratios using Thin Layer Chromatography (TLC) beforehand.- Ensure the amount of crude material loaded is appropriate for the size of the column (typically 1-5% of the stationary phase weight).
Streaking or tailing of the compound band. - The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).- The sample is not fully dissolved or is precipitating on the column.- Add a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve peak shape.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.
Cracked or channeled column bed. - Improper packing of the stationary phase.- Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is often preferred.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The synthesis of this compound can result in several impurities. If a Friedel-Crafts acylation is employed, potential impurities include unreacted starting materials, poly-acylated byproducts, and isomers where the acetyl group is at a different position on the aromatic ring. If the hydroxymethyl group is introduced via reduction of a corresponding aldehyde or carboxylic acid, incomplete reduction can lead to the presence of these starting materials in the crude product.

Q2: Which purification method is better for this compound, recrystallization or column chromatography?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice if the crude product is a solid and the impurities have different solubility profiles from the desired compound. It is generally a simpler, faster, and more scalable method.

  • Column chromatography is more effective for separating complex mixtures of impurities, especially those with similar polarities to the target compound. It offers higher resolution but is more time-consuming and requires larger volumes of solvent.

Q3: What is a good starting solvent system for recrystallization?

A3: Given the presence of a polar hydroxyl group and a moderately polar ketone group, a good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: What is a recommended mobile phase for column chromatography?

A4: A mixture of hexane and ethyl acetate is a common and effective mobile phase for separating moderately polar compounds like this compound on a silica gel column. You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired compound. The optimal ratio should be determined by preliminary TLC analysis.

Quantitative Data

The following table summarizes typical purity and yield data for the purification of this compound.

Purification MethodStarting Material PurityFinal PurityTypical YieldAnalytical Method
Multi-step synthesis and purificationCrude reaction mixture98.3%[1]50.9% (overall)[1]Gas Chromatography (GC)
Commercial SupplyTechnical Grade≥95%N/AVaries by supplier
Commercial SupplyHigh Purity Grade≥99%N/AVaries by supplier

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material with various ratios of hexane and ethyl acetate. A suitable mobile phase will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: In a fume hood, prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) pure_product Pure Product recrystallization->pure_product High Purity complex_mixture Is it a complex mixture of impurities? recrystallization->complex_mixture Purity still low column_chromatography->pure_product complex_mixture->recrystallization No (try another solvent) complex_mixture->column_chromatography Yes

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow start Start tlc 1. TLC Analysis (Optimize Mobile Phase) start->tlc packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Concentrated Solution) packing->loading elution 4. Elution (Collect Fractions) loading->elution analysis 5. Fraction Analysis (TLC) elution->analysis combine 6. Combine Pure Fractions analysis->combine evaporation 7. Solvent Evaporation (Rotary Evaporator) combine->evaporation end Pure Product evaporation->end

Caption: Workflow for purification by column chromatography.

References

common side products in the synthesis of substituted acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of substituted acetophenones. The following information addresses common side products and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield or is not working at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts acylation can be attributed to several factors related to reactants, catalyst, and reaction conditions. The most common culprits include:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2] It is advisable to protect these functional groups before carrying out the acylation.

Issue 2: Formation of Multiple Products (Isomers and/or Polysubstitution)

Q2: I am observing the formation of multiple products in my reaction. What could be the reason?

A2: The formation of multiple products is a common issue and can be due to the formation of isomers or, less commonly, polysubstitution.

  • Isomer Formation: If your starting aromatic compound is already substituted, the incoming acyl group will be directed to the ortho, meta, or para positions, depending on the electronic nature of the substituent.

    • Ortho, Para-directing groups (electron-donating groups like -OCH₃, -CH₃, -OH, -NH₂): These groups activate the ring and direct the incoming acyl group primarily to the para position due to steric hindrance at the ortho position.

    • Meta-directing groups (electron-withdrawing groups like -NO₂, -CN, -COR): These groups deactivate the ring and direct the incoming acyl group to the meta position.

  • Polysubstitution: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can occur with highly activated aromatic rings.[3] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[4] However, under forcing conditions (e.g., high temperature, excess acylating agent), di-acylation can be observed.

Q3: How can I control the regioselectivity (ortho vs. para isomer formation) of my Friedel-Crafts acylation?

A3: Controlling the ratio of ortho to para isomers can be achieved by carefully selecting the reaction conditions:

  • Temperature: Lower reaction temperatures generally favor the formation of the para isomer, which is often the thermodynamically more stable product.

  • Solvent: The polarity of the solvent can influence the isomer distribution. Less polar solvents may favor the para product.

  • Catalyst: The choice and amount of Lewis acid can also affect the regioselectivity.

Issue 3: Product Purification Challenges

Q4: I have obtained a crude product that is an oil or a mixture of isomers. What is the best way to purify it?

A4: The purification of substituted acetophenones often involves standard laboratory techniques.

  • Recrystallization: If your product is a solid, recrystallization is an effective method for purification. The key is to find a suitable solvent or solvent system in which the desired product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for acetophenone derivatives include ethanol, methanol, and mixtures of hexane and ethyl acetate.

  • Column Chromatography: For oily products or for separating isomers with similar polarities, flash column chromatography is the preferred method. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal solvent system can be determined by thin-layer chromatography (TLC).

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)
TolueneAcetyl ChlorideAlCl₃CS₂01.10.298.7
TolueneAcetyl ChlorideAlCl₃Nitrobenzene2511.20.588.3
AnisoleAcetic AnhydrideFeCl₃·6H₂OTAAIL 660--99
AnisoleBenzoic AnhydrideFeCl₃·6H₂OTAAIL 6605-92
ChlorobenzeneBenzoyl ChlorideAlCl₃Nitrobenzene253-120.1-484-97

Experimental Protocols

Detailed Methodology for the Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol provides a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[2]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Start: Unexpected Side Products Observed check_polysubstitution Check for Polysubstitution (e.g., via MS analysis) start->check_polysubstitution check_isomers Check for Isomers (e.g., via NMR, TLC, GC) start->check_isomers is_polysubstitution Polysubstitution Present? check_polysubstitution->is_polysubstitution is_isomers Isomers Present? check_isomers->is_isomers is_polysubstitution->is_isomers No reduce_reactants Reduce Reactant Ratio (Aromatic:Acylating Agent ~1:1.1) is_polysubstitution->reduce_reactants Yes optimize_temp_iso Optimize Temperature (Lower temp often favors para) is_isomers->optimize_temp_iso Yes purification Purification (Recrystallization or Column Chromatography) is_isomers->purification No lower_temp_poly Lower Reaction Temperature reduce_reactants->lower_temp_poly lower_temp_poly->purification change_solvent Change Solvent (e.g., less polar for para selectivity) optimize_temp_iso->change_solvent change_solvent->purification

Caption: Troubleshooting workflow for addressing common side products.

Side_Product_Mechanism cluster_main Main Reaction Pathway (Para-substitution) cluster_side Side Reaction Pathway (Ortho-substitution) Anisole Anisole Sigma_para Sigma Complex (para-attack, resonance stabilized) Anisole->Sigma_para + Acylium Ion Acylium Acylium Ion (R-C=O)+ Para_product Para-substituted Acetophenone (Major Product) Sigma_para->Para_product - H+ Anisole2 Anisole Sigma_ortho Sigma Complex (ortho-attack, resonance stabilized) Anisole2->Sigma_ortho + Acylium Ion Acylium2 Acylium Ion (R-C=O)+ Ortho_product Ortho-substituted Acetophenone (Minor Product, steric hindrance) Sigma_ortho->Ortho_product - H+ Acylium_gen Acyl Chloride + AlCl3 -> Acylium Ion + AlCl4-

Caption: Mechanism of ortho vs. para isomer formation.

References

Technical Support Center: Optimizing Grignard Reactions for Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of acetophenone and its derivatives using Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Grignard reaction?

A1: The most critical parameter is the strict exclusion of atmospheric moisture and protic solvents.[1][2][3][4] Grignard reagents are powerful bases and will react readily with water, alcohols, or any molecule with an acidic proton.[4][5] This reaction deactivates the Grignard reagent, reducing the yield.[2][5] Therefore, all glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are essential.[1][2][3] Additionally, temperature control is crucial as the reaction is exothermic.[6]

Q2: Which synthetic route is better for acetophenone synthesis: using a nitrile or a Weinreb amide?

A2: Both routes are effective. The reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with acetonitrile is a classic and straightforward method.[1][6] However, the Weinreb-Nahm ketone synthesis, which uses an N-methoxy-N-methylamide (Weinreb amide), is renowned for its high selectivity and yield.[1] It forms a stable chelated intermediate that prevents the common side reaction of over-addition, which would otherwise produce a tertiary alcohol.[1]

Q3: How can I accurately determine the concentration of my prepared Grignard reagent?

A3: The concentration of a Grignard reagent should be determined by titration before use.[7] Common methods include titration with iodine (I₂) in the presence of lithium chloride (LiCl) or using an indicator like diphenylacetic acid.[8][9][10] For the iodine titration, the Grignard reagent is added dropwise to a solution of iodine until the dark brown color disappears.[7]

Q4: Can I store a Grignard reagent?

A4: It is highly recommended to use Grignard reagents immediately after preparation.[2] They are notoriously unstable and will degrade over time. If short-term storage is necessary, it must be under a strictly inert atmosphere (e.g., argon or nitrogen) in a sealed, dry container, preferably at low temperatures.[2]

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

Q: My reaction isn't starting. I don't see any bubbling or feel any exotherm. What's wrong?

A: This is a common issue, typically caused by a passivated magnesium surface or trace amounts of water.[2][11]

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.[2][11]

    • Solution: Activate the magnesium. You can do this by gently crushing the turnings in a dry mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[2][11][12] The disappearance of the purple iodine color indicates activation.[2]

  • Residual Moisture: Trace water in your glassware or solvent will quench the initial Grignard reagent as it forms.[2][3]

    • Solution: Ensure all glassware is meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours just before use.[2][3] Use only certified anhydrous solvents.[1]

  • Poor Quality Reagents: Your alkyl/aryl halide may contain impurities.

    • Solution: Ensure your halide is pure and dry. Distillation may be necessary if contamination is suspected.[2]

Issue 2: The reaction starts but then stops prematurely.

Q: The reaction began to bubble but then stopped before all the magnesium was consumed. What should I do?

A: This problem often points to the introduction of moisture after initiation or insufficient mixing.[2]

  • Atmospheric Moisture: Leaks in your apparatus can introduce moisture from the air.

    • Solution: Check that all joints and septa are secure and maintain a positive pressure of inert gas (nitrogen or argon).[2]

  • Contaminated Electrophile: If you are adding your electrophile (e.g., acetonitrile) and the reaction stops, your electrophile may be wet.

    • Solution: Ensure the electrophile and any solvent used to dissolve it are strictly anhydrous.

  • Insufficient Mixing: If the solution is not stirred effectively, localized depletion of the reagents can occur.

    • Solution: Ensure vigorous and constant stirring throughout the reaction.

Issue 3: The final yield of acetophenone is low.

Q: I've isolated my product, but the yield is much lower than expected. How can I improve it?

A: Low yields are most often a consequence of the Grignard reagent being consumed by side reactions.[2]

  • Reaction with Water: As mentioned, any water present will consume your reagent on a 1:1 molar basis, directly reducing your theoretical yield.[2]

    • Solution: Adhere strictly to anhydrous techniques. Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help compensate for minor water contamination.[13][14]

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted organic halide, forming a biphenyl byproduct in the case of phenylmagnesium bromide.[15]

    • Solution: Add the organic halide solution slowly and at a controlled rate to the magnesium turnings.[2] This keeps the concentration of the halide low, minimizing the coupling reaction. Maintaining a gentle reflux during addition is key.[1]

  • Over-addition to Electrophile: If using an acyl chloride or ester as the electrophile, the Grignard reagent can add to the initially formed ketone, leading to a tertiary alcohol.[1][16]

    • Solution: Use a less reactive electrophile like a Weinreb amide, which prevents over-addition.[1] Alternatively, perform the reaction at very low temperatures (e.g., -78 °C) to control the reactivity.[17]

Quantitative Data

Table 1: Effect of Water Contamination on Grignard Reagent Yield

This table illustrates the direct stoichiometric impact of water on the theoretical yield of a Grignard reagent, assuming all other conditions are optimal.

Moles of Water IntroducedMolar Equivalents of Water (relative to 1 mole R-X)Grignard Reagent Consumed (moles)Maximum Theoretical Yield (%)
0.000.000.00100
0.050.050.0595
0.100.100.1090
0.250.250.2575
0.500.500.5050
Data is illustrative, based on the 1:1 stoichiometric reaction between Grignard reagents and water.[2]

Table 2: Example Solvent Effects on a Benzyl Grignard Reaction

While specific to benzyl Grignard, this data highlights how solvent choice can significantly impact product yield versus the formation of the Wurtz coupling byproduct.

SolventGrignard Product Yield (%)Wurtz Byproduct Yield (%)
Diethyl Ether (Et₂O)94Low
2-Methyltetrahydrofuran (2-MeTHF)90Low
Tetrahydrofuran (THF)27High
Data adapted from a study on benzyl Grignard reactions with 2-butanone. 2-MeTHF is often recommended as a greener and effective alternative to THF.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Nitrile Route

This protocol describes the reaction of phenylmagnesium bromide with acetonitrile, followed by acidic hydrolysis.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of inert gas (nitrogen or argon).[1]

  • Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to initiate the reaction (activation with an iodine crystal may be needed). Once initiated, add the remaining solution dropwise to maintain a gentle reflux.[1]

  • Reaction with Nitrile: After the Grignard reagent has formed, cool the flask to 0-5°C. Add a solution of acetonitrile (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add the acetonitrile solution dropwise to the stirred Grignard reagent.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[1][6]

  • Hydrolysis (Work-up): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt. Stir until any precipitate dissolves.[1][6]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude acetophenone can be purified by distillation under reduced pressure.[1]

Protocol 2: Titration of Grignard Reagent with Iodine

This protocol determines the molarity of the prepared Grignard reagent.

  • Indicator Preparation: In a flame-dried vial under nitrogen, dissolve ~100 mg of iodine (I₂) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.[7] This produces a dark brown solution.

  • Titration Setup: Cool the iodine solution to 0°C in an ice bath.

  • Titration: Using a 1 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.[7]

  • Endpoint: The endpoint is reached when the dark brown/yellow color of the iodine completely disappears and the solution becomes colorless.[7] Record the volume of Grignard reagent added.

  • Calculation: Calculate the molarity using the known amount of iodine and the volume of Grignard reagent required to reach the endpoint. It is advisable to perform the titration in duplicate or triplicate for accuracy.

Visual Guides

Grignard_Troubleshooting start Low or No Product Yield check_initiation Did the reaction initiate? (exotherm, bubbling) start->check_initiation initiation_fail Problem: Initiation Failure check_initiation->initiation_fail No check_completion Did reaction go to completion? check_initiation->check_completion Yes cause_activation Cause: Inactive Mg Surface initiation_fail->cause_activation cause_water1 Cause: Trace Water initiation_fail->cause_water1 solve_activation Solution: - Add Iodine crystal - Crush Mg turnings - Add 1,2-dibromoethane cause_activation->solve_activation solve_water1 Solution: - Flame-dry all glassware - Use anhydrous solvents cause_water1->solve_water1 completion_fail Problem: Reaction Stalled check_completion->completion_fail No yield_low Problem: Low Final Yield check_completion->yield_low Yes, but yield is poor cause_leak Cause: Air/Moisture Leak completion_fail->cause_leak solve_leak Solution: - Check all seals and joints - Maintain inert gas pressure cause_leak->solve_leak cause_side_reactions Cause: Side Reactions yield_low->cause_side_reactions solve_wurtz Solution for Wurtz Coupling: - Slow, controlled addition of halide cause_side_reactions->solve_wurtz solve_overaddition Solution for Over-addition: - Use Weinreb amide - Run at low temperature (-78°C) cause_side_reactions->solve_overaddition solve_water2 Solution for Water Quenching: - Use slight excess of Grignard - Ensure all reagents are dry cause_side_reactions->solve_water2

Caption: Troubleshooting flowchart for common Grignard reaction issues.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification prep_glass 1. Dry Glassware (Oven/Flame-Dry) prep_reagents 2. Prepare Anhydrous Solvents & Reagents prep_setup 3. Assemble Apparatus under Inert Gas (N2/Ar) form_grignard 4. Form Grignard Reagent (R-X + Mg in Ether) prep_setup->form_grignard titrate 5. Titrate Aliquot (Optional but Recommended) add_electrophile 6. Add Electrophile Dropwise (e.g., Acetonitrile) at 0-5°C stir 7. Stir at Room Temp (2-4 hours) quench 8. Quench with aq. HCl (Ice Bath) stir->quench extract 9. Extract with Ether wash 10. Wash & Dry Organic Layer purify 11. Concentrate & Purify (Distillation)

Caption: General experimental workflow for acetophenone synthesis.

References

preventing decomposition of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Welcome to the technical support center for this compound (CAS: 1378888-43-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound is a substituted acetophenone derivative.[1][2] It serves as an organic synthesis intermediate, particularly in the development of pharmaceutical compounds.[3] Its bifunctional nature, containing both a ketone and a primary alcohol, makes it a versatile building block in multi-step syntheses.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation studies on this exact molecule are not extensively published, based on its functional groups (hydroxymethyl and ketone on an aromatic ring), the most probable degradation pathways are:

  • Oxidation: The hydroxymethyl (-CH₂OH) group is susceptible to oxidation, first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to oxidizing agents.

  • Photodecomposition: Aromatic ketones can be sensitive to light, particularly UV radiation.[4] Exposure can lead to the formation of radical species, resulting in complex degradation products and potential polymerization.

  • Thermal Degradation: High temperatures can accelerate oxidation and other decomposition reactions.[4] It is crucial to adhere to recommended storage temperatures.

Q3: What are the ideal storage conditions to prevent decomposition?

A3: To ensure long-term stability, the compound should be stored with the following precautions:[5][6][7]

  • Temperature: Store in a cool location, ideally refrigerated at 2-8°C for long-term storage.[1][5] Some suppliers recommend cold-chain transportation.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Light: Protect from light by using amber glass vials or storing containers in the dark.[6]

  • Container: Use tightly sealed, chemically compatible containers, such as amber glass bottles with airtight seals.[2][6]

Q4: How can I visually identify if my sample has started to decompose?

A4: Visual signs of degradation can include:

  • Color Change: The pure compound is typically a yellow to off-white solid.[9] Development of a darker yellow, brown, or orange hue may indicate degradation.

  • Change in Physical State: Clumping, melting at a lower temperature than expected, or the appearance of an oily film can suggest the presence of impurities or degradation products.

  • Insolubility: If the compound does not fully dissolve in a solvent in which it is known to be soluble, it may indicate the formation of insoluble polymeric byproducts.

Troubleshooting Guide

Problem: My HPLC analysis shows new peaks that were not present in the initial batch.

  • Possible Cause: This is a strong indicator of chemical degradation. The new peaks likely correspond to oxidation products or other degradants.

  • Solution:

    • Characterize Degradants: If possible, use techniques like LC-MS or GC-MS to identify the mass of the new peaks. An increase of 14 Da (or a loss of 2 Da) could suggest oxidation of the hydroxymethyl group to a carboxylic acid (or aldehyde).

    • Review Storage Conditions: Immediately verify that the storage conditions (temperature, light exposure, atmosphere) have been consistently maintained.[4] Ensure the container seal is intact.

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, you can perform a forced degradation study as outlined in the "Experimental Protocols" section. This involves intentionally exposing small amounts of the compound to heat, light, acid, base, and oxidizing agents to see if the resulting degradation peaks match the unknown peaks in your sample.

Problem: I am observing inconsistent results in my biological or chemical assays.

  • Possible Cause: If the concentration of the active parent compound has decreased due to decomposition, it can lead to lower-than-expected activity or variable results. Degradation products themselves might also interfere with the assay.

  • Solution:

    • Purity Check: Immediately re-analyze the purity of your stock solution and solid sample using a validated analytical method like HPLC (see protocol below).

    • Prepare Fresh Solutions: Always prepare fresh solutions from a solid sample of confirmed purity before conducting critical experiments. Avoid using old stock solutions, as degradation can occur more rapidly in solution.

    • Implement Routine Checks: Institute a policy of periodically re-testing the purity of the compound, especially for batches that have been in storage for an extended period.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

ParameterConditionRecommended ActionRationale for Preventing Decomposition
Temperature -20°C (Long-term)Store in a freezer rated for chemical storage.Minimizes all kinetic degradation processes.
2-8°C (Medium-term)Store in a refrigerator. Ensure it is not a domestic unit.[10]Significantly slows oxidation and thermal degradation.
Room TemperatureAvoid for storage longer than a few days.Higher temperatures can accelerate decomposition.[7]
Light Ambient LightAvoid.Aromatic ketones can undergo photodecomposition.
Dark / UV-ProtectedStore in amber vials or wrap containers in aluminum foil.[6]Prevents light-induced degradation pathways.
Atmosphere AirNot recommended for long-term storage.Oxygen can cause oxidation of the hydroxymethyl group.
Inert (N₂ or Ar)Backfill container with inert gas before sealing.Protects against oxidative degradation.
Humidity AmbientAvoid.Moisture can facilitate certain degradation reactions.
Dry / DesiccatedStore in a desiccator or with desiccant packs.Prevents hydrolysis and moisture-related degradation.[2]

Visualizations

Below are diagrams illustrating key concepts for handling and troubleshooting this compound.

G cluster_main Likely Oxidative Decomposition Pathway parent This compound aldehyde 1-(3-Ethyl-4-formylphenyl)ethanone (Aldehyde Intermediate) parent->aldehyde Oxidation [O] acid 4-Acetyl-2-ethylbenzoic Acid (Carboxylic Acid Product) aldehyde->acid Further Oxidation [O] G start Inconsistent Results or Visible Degradation Observed check_purity Analyze sample purity via HPLC start->check_purity compare Compare to reference chromatogram and specification sheet check_purity->compare pass Purity is within specification compare->pass Yes fail New peaks observed or purity is out of specification compare->fail No investigate Investigate other experimental variables (e.g., reagents, instrument) pass->investigate quarantine Quarantine affected batch. Do not use. fail->quarantine review_storage Review storage history (temp, light, atmosphere) quarantine->review_storage forced_degradation Perform forced degradation to identify new peaks review_storage->forced_degradation dispose Dispose of degraded material according to safety protocols forced_degradation->dispose

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone (CAS: 1378888-43-7).[1][2][3][4] This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A robust and widely used method involves a multi-step synthesis starting from a commercially available material like 2-ethylbenzyl alcohol. The general approach includes:

  • Protection of the Hydroxyl Group: The benzylic alcohol is first protected to prevent side reactions in the subsequent acylation step. Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Friedel-Crafts Acylation: The protected intermediate undergoes a Friedel-Crafts acylation using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group onto the aromatic ring.

  • Deprotection: The protecting group is removed under appropriate conditions to reveal the hydroxymethyl group, yielding the final product.

  • Purification: The crude product is purified, typically by recrystallization or column chromatography.

Q2: Why is the protection of the hydroxymethyl group necessary before the Friedel-Crafts acylation?

A2: The Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation can complex with the lone pair of electrons on the oxygen of the hydroxyl group. This complexation forms a strongly deactivating group on the benzene ring, which can prevent the desired acylation reaction from occurring.[7] Protecting the alcohol masks this functionality, allowing the reaction to proceed as intended.

Q3: What are the main challenges and limitations of the Friedel-Crafts acylation step?

A3: While Friedel-Crafts acylation is generally reliable, challenges include:

  • Catalyst Stoichiometry: A sufficient amount of Lewis acid is required, as it coordinates with both the acylating agent and the carbonyl group of the product.

  • Moisture Sensitivity: The reaction is highly sensitive to moisture, which can quench the Lewis acid catalyst. Anhydrous conditions are critical for success.

  • Substrate Deactivation: The reaction fails with strongly deactivated aromatic rings.[7][8][9][10] While the protected starting material is activated, any failure in the protection step will halt the reaction.

  • Work-up: The aqueous work-up to quench the catalyst is often exothermic and requires careful control, especially on a larger scale.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: To minimize byproducts:

  • Ensure Complete Protection: Verify the completion of the hydroxyl protection step via TLC or GC-MS to avoid starting material contamination in the acylation step.

  • Control Reaction Temperature: Maintain the recommended temperature during the Friedel-Crafts acylation to prevent potential side reactions.

  • Use High-Purity Reagents: Impurities in solvents or reagents can lead to undesired side products.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) prevents moisture contamination and potential oxidation.

Q5: What are the most effective methods for purifying the final product on a large scale?

A5: For large-scale purification of this compound, recrystallization is often the most practical and cost-effective method. A suitable solvent system (e.g., ethyl acetate/hexanes or toluene) should be identified to provide good recovery of high-purity material. If recrystallization is insufficient to remove certain impurities, flash column chromatography can be employed, although this may be less economical for very large quantities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion during Friedel-Crafts Acylation 1. Inactive Lewis acid catalyst (degraded by moisture). 2. Incomplete protection of the starting material's hydroxyl group. 3. Insufficient amount of catalyst. 4. Reaction temperature is too low.1. Use a fresh, unopened container of the Lewis acid catalyst and ensure all glassware is rigorously dried. 2. Confirm complete protection by TLC or NMR before proceeding. 3. Use at least 1.1 equivalents of AlCl₃ for acetyl chloride or 2.1 equivalents for acetic anhydride. 4. Allow the reaction to warm to the specified temperature after the initial addition.
Formation of a Dark Tar or Polymer 1. Reaction temperature was too high. 2. Presence of highly reactive impurities in the starting material.1. Maintain strict temperature control, especially during the addition of the Lewis acid and the work-up. 2. Purify the starting material before the acylation step.
Incomplete Deprotection Step 1. Insufficient deprotection reagent. 2. Reaction time is too short. 3. Inappropriate deprotection conditions for the chosen protecting group.1. Increase the amount of deprotection reagent (e.g., TBAF for silyl ethers, H₂/Pd/C for benzyl ethers). 2. Monitor the reaction by TLC and extend the reaction time until all starting material is consumed. 3. Verify that the chosen deprotection method is compatible with your protecting group and the final product's stability.
Product is an Oil or Fails to Crystallize during Purification 1. Presence of significant impurities. 2. Residual solvent.1. Analyze the crude product by NMR or LC-MS to identify impurities. Perform column chromatography to isolate the pure product. 2. Ensure all solvent is removed under high vacuum. Try seeding the oil with a previously obtained crystal or scratching the flask to induce crystallization.
Yield Decreases Significantly upon Scale-Up 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing/agitation. 3. Slower reagent addition rates affecting reaction kinetics.1. Ensure the reactor has adequate cooling/heating capacity. The exothermic work-up is a particular concern. 2. Use an appropriate overhead stirrer to ensure the mixture is homogeneous. 3. Re-optimize addition times for the larger scale. A slower addition may be needed to control the exotherm.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol outlines a representative synthesis from 2-ethylbenzyl alcohol.

Step 1: Protection of 2-Ethylbenzyl Alcohol

  • Dissolve 2-ethylbenzyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected intermediate, which can often be used without further purification.

Step 2: Friedel-Crafts Acylation

  • To a flask containing anhydrous DCM under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) and stir the mixture for 15 minutes.

  • Add a solution of the TBDMS-protected 2-ethylbenzyl alcohol (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude acetylated intermediate.

Step 3: Deprotection

  • Dissolve the crude intermediate from Step 2 in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude final product.

Step 4: Purification

  • Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then to 0-4 °C to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to yield pure this compound.

Data Presentation

Table 1: Reagent Quantities for Different Synthesis Scales

ReagentLab Scale (10 g)Pilot Scale (1 kg)
2-Ethylbenzyl Alcohol10.0 g (73.4 mmol)1.00 kg (7.34 mol)
TBDMSCl12.2 g (80.8 mmol)1.22 kg (8.08 mol)
Imidazole7.5 g (110.1 mmol)750 g (11.01 mol)
Aluminum Chloride10.9 g (81.7 mmol)1.09 kg (8.17 mol)
Acetyl Chloride6.4 g (81.7 mmol)640 g (8.17 mol)
TBAF (1.0 M in THF)88 mL (88.0 mmol)8.8 L (8.80 mol)
Expected Yield ~10.5 g (80%) ~1.05 kg (80%)
Expected Purity >98% >98%

Visualizations

Synthesis_Workflow Start 2-Ethylbenzyl Alcohol Protect Hydroxyl Protection (TBDMSCl, Imidazole) Start->Protect Acylate Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Protect->Acylate Deprotect Deprotection (TBAF) Acylate->Deprotect Purify Purification (Recrystallization) Deprotect->Purify End Final Product Purify->End

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Problem Problem: Low Yield in Acylation Step CheckReagents Check Reagents & SM Problem->CheckReagents CheckConditions Check Reaction Conditions Problem->CheckConditions CheckWorkup Analyze Crude Product Problem->CheckWorkup Moisture Moisture in Reagents/Solvents? (Quenched Catalyst) CheckReagents->Moisture SM_Purity Incomplete Protection of SM? (Deactivated Substrate) CheckReagents->SM_Purity Temp Incorrect Temperature? (Low Reaction Rate) CheckConditions->Temp Stoich Incorrect Stoichiometry? (Insufficient Catalyst) CheckConditions->Stoich SideProducts Side Products Formed? (Impure SM, Wrong Temp) CheckWorkup->SideProducts Solution1 Solution: Use anhydrous solvents. Use fresh AlCl3. Moisture->Solution1 Solution2 Solution: Re-run protection step. Confirm completion via TLC. SM_Purity->Solution2 Solution3 Solution: Ensure proper cooling/warming. Verify thermocouple accuracy. Temp->Solution3 Solution4 Solution: Re-verify calculations. Use sufficient catalyst excess. Stoich->Solution4

References

Technical Support Center: Characterization of Hydroxymethylphenyl Ethanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of hydroxymethylphenyl ethanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis, purification, and analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of hydroxymethylphenyl ethanones?

The main challenges in characterizing hydroxymethylphenyl ethanones stem from a few key aspects of their molecular structure:

  • Isomer Differentiation: Positional isomers of hydroxymethylphenyl ethanone can be difficult to distinguish as they share the same molecular weight and similar fragmentation patterns in mass spectrometry. Chromatographic separation and detailed spectroscopic analysis are crucial.

  • Purification Complexities: The presence of polar hydroxyl groups can make purification challenging, potentially leading to issues with crystallization and requiring careful selection of chromatographic conditions.

  • Spectroscopic Interpretation: The various isomers will have distinct, yet potentially overlapping, signals in their NMR spectra, requiring careful interpretation to confirm the correct substitution pattern on the phenyl ring.

  • Stability: The phenolic hydroxyl and benzylic alcohol groups can be susceptible to oxidation or other degradation pathways under certain conditions, impacting the purity and characterization of the final compound.

Q2: How can I distinguish between the different positional isomers of hydroxymethylphenyl ethanone?

Distinguishing between isomers is a significant challenge. A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer. 2D NMR techniques like COSY and HMBC can help to definitively assign the positions of the substituents.

  • High-Performance Liquid Chromatography (HPLC): Developing a robust HPLC method can achieve baseline separation of the isomers, allowing for their individual collection and characterization.

  • Mass Spectrometry (MS): While molecular ions will be identical, fragmentation patterns may show subtle differences. Techniques like tandem mass spectrometry (MS/MS) can sometimes reveal unique fragment ions for each isomer.

Q3: Are there any specific safety precautions I should take when working with hydroxymethylphenyl ethanones?

While specific toxicity data for all hydroxymethylphenyl ethanone isomers may not be readily available, it is good laboratory practice to handle all chemicals with care. Assume they are potentially harmful if swallowed, and may cause skin and eye irritation. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for any known specific hazards.

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause Troubleshooting Steps
Low or no product yield in synthesis. Incomplete reaction due to inactive reagents or suboptimal reaction conditions.- Ensure all reagents are fresh and of high purity.- Optimize reaction temperature and time.- If using a protecting group strategy, ensure complete protection and deprotection steps.
Side reactions, such as polymerization or oxidation.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Control the addition rate of reagents to manage exothermic reactions.
Difficulty in purifying the product by column chromatography. Poor separation of isomers or closely related impurities.- Screen different solvent systems to find the optimal mobile phase for separation.- Use a high-quality silica gel with a smaller particle size for better resolution.- Consider using a different stationary phase, such as alumina or a bonded phase column.
Product streaking or tailing on the column.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., acetic acid) to the mobile phase to reduce interactions with the silica.
Product oils out during crystallization. The solution is supersaturated too quickly, or impurities are present.[1]- Slow down the crystallization process by cooling the solution gradually.- Try a different crystallization solvent or a solvent/anti-solvent system.- Further purify the material by column chromatography before attempting crystallization again.[1]
Residual solvent is present.- Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.
No crystal formation. The solution is not sufficiently supersaturated.- Slowly evaporate the solvent to increase the concentration of the compound.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation.[1]
The compound is too pure and lacks nucleation sites.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the desired compound if available.[1]
Analytical Characterization
Problem Potential Cause Troubleshooting Steps
Ambiguous ¹H NMR spectrum. Overlapping signals in the aromatic region.- Acquire the spectrum at a higher magnetic field strength for better signal dispersion.- Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and assign protons.
Broad peaks for hydroxyl protons.- This is common for exchangeable protons. Add a drop of D₂O to the NMR tube; the hydroxyl peaks will disappear, confirming their identity.
Multiple peaks in HPLC analysis of a supposedly pure sample. On-column degradation or isomerization.- Use a milder mobile phase (e.g., buffered at a neutral pH).- Check the stability of the compound in the mobile phase over time.
Co-elution of isomers.- Optimize the mobile phase composition (e.g., gradient, organic modifier).- Try a different HPLC column with a different stationary phase (e.g., phenyl, cyano).
Weak or absent molecular ion peak in Mass Spectrometry. In-source fragmentation.- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Unsuitable ionization method.- Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation.
Inability to distinguish isomers by Mass Spectrometry. Isomers have identical molecular weights and similar fragmentation patterns.- Employ tandem mass spectrometry (MS/MS) and carefully compare the fragmentation spectra for any unique product ions.- High-resolution mass spectrometry can confirm the elemental composition but will not differentiate isomers.

Experimental Protocols

General Protocol for HPLC Method Development for Isomer Separation
  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). If separation is not achieved, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded column.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase system, such as a gradient of acetonitrile or methanol in water.

    • If co-elution occurs, introduce a buffer to control the pH (e.g., phosphate or acetate buffer). The ionization state of the phenolic hydroxyl group can significantly affect retention.

    • A typical starting gradient could be 10-90% organic solvent over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where the hydroxymethylphenyl ethanones have maximum absorbance (a wavelength scan of a standard solution will determine the optimal wavelength).

  • Optimization:

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

    • Vary the mobile phase pH to exploit differences in the pKa of the isomers.

    • Optimize the column temperature; sometimes, sub-ambient temperatures can improve the separation of isomers.

Visualizations

Logical Workflow for Isomer Characterization

Isomer_Characterization_Workflow Workflow for Characterization of Hydroxymethylphenyl Ethanone Isomers cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Decision Point Synthesis Synthesize Crude Product Purification Purification (Column Chromatography/Crystallization) Synthesis->Purification Purity_Check Purity Assessment Purification->Purity_Check HPLC HPLC Analysis Isomer_Confirmed Isomer Confirmed? HPLC->Isomer_Confirmed NMR NMR Spectroscopy (1H, 13C, 2D) NMR->Isomer_Confirmed MS Mass Spectrometry (HRMS, MS/MS) MS->Isomer_Confirmed Purity_Check->HPLC Separation of Isomers Purity_Check->NMR Structural Elucidation Purity_Check->MS Molecular Weight & Fragmentation Final_Product Characterized Isomer Isomer_Confirmed->Final_Product Yes Further_Purification Re-purify or Re-synthesize Isomer_Confirmed->Further_Purification No

Caption: A logical workflow for the synthesis, purification, and characterization of hydroxymethylphenyl ethanone isomers.

Troubleshooting Decision Tree for HPLC Analysis

HPLC_Troubleshooting Troubleshooting Poor HPLC Separation of Isomers Start Poor Peak Resolution Change_Gradient Modify Gradient Slope Start->Change_Gradient Change_Solvent Change Organic Solvent (ACN vs. MeOH) Change_Gradient->Change_Solvent Still Poor Success Good Separation Change_Gradient->Success Resolved Change_pH Adjust Mobile Phase pH Change_Solvent->Change_pH Still Poor Change_Solvent->Success Resolved Change_Column Try Different Column Chemistry Change_pH->Change_Column Still Poor Change_pH->Success Resolved Optimize_Temp Optimize Column Temperature Change_Column->Optimize_Temp Still Poor Change_Column->Success Resolved Optimize_Temp->Success Resolved

References

Technical Support Center: Purification of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. Our aim is to help you address common purity issues and effectively remove impurities from your sample.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during the purification of this compound.

Observed Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal for separating the desired compound from impurities.Screen a variety of solvent systems. Good starting points include isopropanol/water, ethanol/water, or toluene/heptane mixtures. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.
The cooling process was too rapid, leading to the co-precipitation of impurities.Allow the crystallization mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
The amount of solvent used was insufficient, causing the impurities to crystallize along with the product.Use a sufficient volume of hot solvent to ensure all the compound dissolves. Add the solvent in portions until a clear solution is obtained at the boiling point.
Oily Product Obtained After Recrystallization The compound is "oiling out" instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present.Try a lower-boiling point solvent system. Alternatively, try adding a small seed crystal of pure product to induce crystallization. If the issue persists, column chromatography may be a more suitable purification method.
Poor Separation in Column Chromatography The chosen eluent system is not providing adequate separation between the product and impurities.Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol) to identify an optimal eluent for separation. A good TLC separation will show a clear difference in the Retention Factor (Rf) values of the product and impurities.
The column was not packed properly, leading to channeling and poor separation.Ensure the silica gel is packed uniformly in the column without any air bubbles. A wet slurry packing method is generally recommended.
The sample was loaded incorrectly, causing a broad initial band.Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band.
Presence of Starting Materials in the Final Product Incomplete reaction during the synthesis of the commercial batch.If the starting materials have significantly different polarities from the product, column chromatography should be effective for their removal.
Identification of Unknown Impurities The impurities are byproducts from the synthetic route, such as from a Grignard reaction or Friedel-Crafts acylation.Characterize the impurities using analytical techniques such as NMR, Mass Spectrometry, and HPLC. Understanding the structure of the impurities will aid in selecting the most appropriate purification strategy. For example, acidic or basic impurities may be removed by a liquid-liquid extraction with an appropriate aqueous solution prior to chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: Based on its chemical structure and common synthetic routes, which may involve Grignard reactions and acetylations, potential impurities could include:

  • Unreacted Starting Materials: Such as precursors to the substituted benzene ring.

  • Side-Products from Grignard Reaction: If a Grignard reaction is used to introduce the ethyl group, potential byproducts could include tertiary alcohols if the reaction is not well-controlled.

  • Over- or Under-Acetylated Species: If a Friedel-Crafts acylation is involved, related acetylated compounds could be present.

  • Solvent Residues: Residual solvents from the synthesis and initial purification steps.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point for recrystallization is a binary solvent system. Given the presence of a hydroxyl and a ketone group, polar protic solvents are a good choice. We recommend trying mixtures of isopropanol/water or ethanol/water. The compound should be dissolved in the minimum amount of the hot alcohol, and then hot water should be added dropwise until the solution becomes slightly turbid. Upon slow cooling, crystals should form.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (the compound is UV active due to the aromatic ring) or by staining with a suitable agent (e.g., potassium permanganate). Fractions containing the pure product (as determined by a single spot at the correct Rf value) should be combined.

Q4: My compound appears pure by TLC but still shows impurities in the NMR spectrum. What should I do?

A4: TLC provides a qualitative assessment of purity. Some impurities may have similar Rf values to your product in the chosen TLC system or may not be visible under UV or with the staining agent used. If NMR indicates the presence of impurities, you may need to try a different chromatographic technique, such as preparative HPLC, or a different recrystallization solvent system to achieve higher purity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the commercial this compound in a few drops of a hot solvent (e.g., isopropanol). If it dissolves readily, add a few drops of an anti-solvent (e.g., water) at the same temperature until the solution becomes slightly cloudy.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the bulk of the impure solid. Add the chosen hot solvent from step 1 in small portions while heating and swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a solvent system that provides a good separation of the desired compound from impurities. An Rf value of 0.2-0.4 for the product is generally ideal. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Purification Method Typical Purity Achieved Key Parameters to Optimize
Recrystallization >98%Solvent system, cooling rate, solvent volume
Column Chromatography >99%Eluent system (isocratic or gradient), silica gel to compound ratio, column dimensions

Note: The achievable purity will depend on the nature and amount of impurities present in the starting commercial sample.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product start Commercial This compound (Impure) recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 analysis Purity Check (TLC, NMR, HPLC) recrystallization->analysis column_chromatography->analysis pure_product Purified Product (>98-99%) analysis->pure_product Purity Met impure_product Insufficiently Pure (Repeat Purification) analysis->impure_product Purity Not Met impure_product->recrystallization Re-process impure_product->column_chromatography Re-process

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Solutions start Impure Product low_purity Low Purity start->low_purity oiling_out Oily Product start->oiling_out poor_separation Poor Separation start->poor_separation optimize_solvent Optimize Solvent System low_purity->optimize_solvent Cause: Poor Solvent slow_cooling Ensure Slow Cooling low_purity->slow_cooling Cause: Fast Cooling oiling_out->optimize_solvent Cause: High BP Solvent use_seed_crystal Use Seed Crystal oiling_out->use_seed_crystal To Induce Crystallization optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Cause: Poor Eluent repack_column Repack Column poor_separation->repack_column Cause: Channeling dry_load Use Dry Loading poor_separation->dry_load Cause: Broad Band

Caption: Troubleshooting logic for common purification issues.

Validation & Comparative

Comparative Analysis of Synthesis Routes for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction steps, overall yield, and purity. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a substituted acetophenone derivative with significant utility in medicinal chemistry. Its structural features, including a reactive ketone and a hydroxymethyl group, make it a versatile building block for the synthesis of more complex molecules. This guide outlines two distinct multi-step synthetic pathways to this compound, providing a comprehensive comparison to inform laboratory-scale synthesis and process development.

Synthesis Route 1: Multi-step Synthesis from 2-Ethylaniline

This well-documented route utilizes 2-ethylaniline as the starting material and proceeds through a nine-step sequence involving halogenation, Grignard reactions, and protection/deprotection strategies.

Experimental Protocol

Step 1: Protection of 2-Ethylaniline To a solution of 2-ethylaniline in a suitable solvent, an amino-protecting group, such as acetyl chloride or acetic anhydride, is added in the presence of a base to yield the corresponding acetanilide.

Step 2: Bromination The protected aniline undergoes electrophilic aromatic substitution with a brominating agent (e.g., N-bromosuccinimide) to introduce a bromine atom onto the aromatic ring.

Step 3: Deprotection The protecting group is removed under acidic or basic conditions to regenerate the free amino group, yielding a bromo-substituted 2-ethylaniline.

Step 4: Iodination The amino group is converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction with potassium iodide to introduce an iodine atom, affording 1-iodo-4-bromo-2-ethylbenzene.

Step 5: Formation of 4-bromo-2-ethylbenzyl alcohol A Grignard reagent is formed from 1-iodo-4-bromo-2-ethylbenzene, which then reacts with a formylating agent like dimethylformamide (DMF). The resulting aldehyde is subsequently reduced to the corresponding benzyl alcohol.

Step 6: Hydroxyl Protection The primary alcohol of 4-bromo-2-ethylbenzyl alcohol is protected, for instance, as a silyl ether, to prevent its reaction in the subsequent Grignard step.

Step 7: Grignard Reaction and Acetylation The remaining aryl bromide is converted into a Grignard reagent and then reacted with an acetylating agent, such as acetyl chloride, to introduce the acetyl group.

Step 8 & 9: Deprotection Finally, the hydroxyl protecting group is removed to yield the target molecule, this compound.

A known implementation of this route reports a total yield of 50.9% with a product purity of 98.3% as determined by gas chromatography.[1]

Synthesis Route 2: Proposed Synthesis from 2-Ethyl-4-methyltoluene

This proposed alternative route begins with the commercially available 2-ethyl-4-methyltoluene and involves benzylic functionalization followed by Friedel-Crafts acylation.

Experimental Protocol

Step 1: Benzylic Bromination 2-Ethyl-4-methyltoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride. This selectively brominates the benzylic methyl group to give 1-(bromomethyl)-2-ethyl-4-methylbenzene.

Step 2: Conversion to Benzyl Alcohol The resulting benzyl bromide is converted to the corresponding benzyl alcohol. This can be achieved through hydrolysis with an aqueous base or via formation of the acetate ester followed by saponification.

Step 3: Friedel-Crafts Acylation The 2-ethyl-4-(hydroxymethyl)benzene is then acylated using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The directing effects of the ethyl and hydroxymethyl groups favor the introduction of the acetyl group at the desired position to yield this compound. To avoid side reactions, protection of the hydroxyl group may be necessary before this step.

Comparative Data

ParameterRoute 1: From 2-EthylanilineRoute 2: From 2-Ethyl-4-methyltoluene (Proposed)
Starting Material 2-Ethylaniline2-Ethyl-4-methyltoluene
Number of Steps 93-4 (depending on protection)
Key Reactions Halogenation, Grignard Reactions, Protection/DeprotectionBenzylic Bromination, Hydrolysis, Friedel-Crafts Acylation
Reported Overall Yield 50.9%[1]Not reported (requires experimental validation)
Reported Purity 98.3% (GC)[1]Not reported (requires experimental validation)
Potential Advantages Established route with known yield and purity.Potentially shorter route with fewer steps.
Potential Disadvantages Long and complex synthesis. Use of multiple Grignard reactions.Requires optimization of Friedel-Crafts acylation on a substituted ring. Potential for side reactions.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Route_1 start 2-Ethylaniline step1 Amino Protection start->step1 step2 Bromination step1->step2 step3 Deprotection step2->step3 step4 Iodination step3->step4 1-iodo-4-bromo-2-ethylbenzene step5 Grignard & Reduction step4->step5 4-bromo-2-ethylbenzyl alcohol step6 Hydroxyl Protection step5->step6 step7 Grignard & Acetylation step6->step7 step8 Deprotection step7->step8 end_product This compound step8->end_product

Caption: Workflow for Synthesis Route 1 from 2-Ethylaniline.

Synthesis_Route_2 start 2-Ethyl-4-methyltoluene step1 Benzylic Bromination start->step1 1-(bromomethyl)-2-ethyl-4-methylbenzene step2 Hydrolysis step1->step2 2-ethyl-4-(hydroxymethyl)benzene step3 Friedel-Crafts Acylation step2->step3 end_product This compound step3->end_product

Caption: Proposed Workflow for Synthesis Route 2 from 2-Ethyl-4-methyltoluene.

Conclusion

The synthesis of this compound from 2-ethylaniline is a well-established but lengthy process that provides a good overall yield and high purity. The proposed alternative route starting from 2-ethyl-4-methyltoluene offers the potential for a more concise synthesis, though it requires experimental validation to determine its efficiency and viability. The choice between these routes will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance for a more complex or a potentially less optimized but shorter reaction sequence. Researchers are encouraged to evaluate both pathways based on their specific laboratory capabilities and project goals.

References

Validating the Structure of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a critical step. For a compound such as 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a novel organic entity, rigorous structural validation is paramount to understanding its chemical properties and potential biological activity. This guide provides a comparative overview of the primary analytical methods employed for the structural elucidation of small organic molecules, with a focus on X-ray crystallography and its alternatives.

The confirmation of a chemical structure is rarely accomplished with a single technique. Instead, researchers rely on a suite of complementary methods, each providing unique pieces of the structural puzzle. The most definitive of these is single-crystal X-ray crystallography, which can provide the precise spatial arrangement of atoms in the solid state. However, its application is contingent on the ability to grow high-quality crystals, which is not always feasible.[1] Consequently, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used in concert to build a comprehensive and validated structural model.[2]

Comparative Analysis of Key Validation Techniques

The selection of an analytical technique for structural validation depends on the nature of the compound, the information required, and the sample availability. The following table summarizes and compares the capabilities of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry
Principle Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.[1]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[3]Measurement of the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[4]
Information Obtained - Unambiguous 3D molecular structure- Bond lengths, bond angles, and torsion angles- Stereochemistry and conformation in the solid state- Crystal packing information- Carbon-hydrogen framework- Connectivity of atoms (2D NMR)- Chemical environment of nuclei- Number of unique protons and carbons- Information on molecular dynamics in solution.[5]- Molecular weight- Elemental composition (with high resolution)- Structural information from fragmentation patterns- Isotopic abundance.[6]
Sample Requirements - High-purity single crystal (typically 0.1-0.5 mm)- Crystalline solid material- 5-25 mg for ¹H, 50-100 mg for ¹³C- Soluble in a deuterated solvent- Sample must be free of particulate matter.[7]- Microgram to nanogram quantities- Sample can be solid, liquid, or gas, and must be ionizable
Advantages - Provides the most definitive and complete 3D structure.- High atomic resolution is possible.[5]- Can be applied to a wide range of molecules.[5]- Non-destructive technique- Provides detailed structural information in solution, which can be more biologically relevant.[5][8]- Can study dynamic processes.[8]- Extremely high sensitivity.[4]- Provides precise molecular formula with high-resolution instruments.[9]- Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for mixture analysis.[6]
Limitations - Requires a single, diffraction-quality crystal, which can be difficult or impossible to grow.[1][8]- Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[8]- Cannot directly observe hydrogen atoms with standard resolution.[10]- Limited to molecules below a certain size for complete structure determination (typically < 70 kDa for proteins).[1]- Spectral complexity can be a challenge for large molecules.- Requires relatively large amounts of pure sample compared to MS.[3]- Does not provide direct information on 3D structure or stereochemistry.- Interpretation of fragmentation patterns can be complex.- Provides limited information on the connectivity of atoms.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.

X-ray Crystallography Protocol
  • Crystal Growth: The primary and often most challenging step is to obtain a suitable single crystal. Common methods include:

    • Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered but not sealed, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container. This is then placed inside a larger, sealed container with a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling can lead to the growth of high-quality crystals.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded to generate a diffraction pattern.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. A molecular model is built into this map and refined against the experimental data to yield the final, detailed 3D structure.[1]

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR).[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent choice is critical as it must dissolve the compound without contributing interfering signals to the spectrum.[7]

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe within a powerful magnetic field. A series of radiofrequency pulses are applied, and the resulting signals (Free Induction Decay or FID) are detected.

  • Data Processing and Interpretation: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then analyzed for chemical shifts, signal integrations, and coupling patterns to deduce the molecular structure.

Mass Spectrometry Protocol
  • Sample Preparation and Introduction: A small amount of the sample is dissolved in a suitable volatile solvent. The solution is then introduced into the mass spectrometer, often via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: The sample molecules are converted into gas-phase ions. Common "soft" ionization techniques for organic molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Electron Ionization (EI) is a "hard" technique often used with Gas Chromatography (GC-MS) that causes extensive fragmentation.[6]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).[6]

  • Detection and Data Interpretation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum is analyzed to identify the molecular ion peak (which gives the molecular weight) and the fragmentation pattern, which provides clues about the molecule's substructures. High-resolution mass spectrometry allows for the determination of the elemental formula from the exact mass.[9]

Visualizing the Validation Workflow

The process of validating a chemical structure is a logical sequence of steps, often iterative, that combines synthesis, purification, and multiple analytical techniques. The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound like this compound.

G Workflow for Structural Validation of an Organic Compound cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Initial Confirmation nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Confirmation data_analysis Integrated Data Analysis (MS + NMR + X-ray) ms->data_analysis crystal_growth Crystal Growth nmr->crystal_growth nmr->data_analysis xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->data_analysis final_structure Validated Structure of This compound data_analysis->final_structure

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and structural validation of a novel organic compound.

References

comparing the biological activity of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

This guide provides a comparative analysis of the biological activity of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone and structurally similar acetophenone derivatives. While specific experimental data on the biological activity of this compound is not extensively available in current literature, this compound is recognized as a significant intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3][4] This guide, therefore, focuses on the well-documented biological activities of closely related acetophenone compounds to infer potential therapeutic applications and guide future research. The primary activities explored are α-glucosidase inhibition and antioxidant effects, which are prominent features of the acetophenone scaffold.[5][6][7]

Introduction to Acetophenone Derivatives

Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This structural motif is found in numerous natural and synthetic molecules and serves as a versatile scaffold in drug discovery and development.[8][9] The biological properties of acetophenone derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[10][11] This guide will delve into two key areas where acetophenone derivatives have shown considerable promise: as α-glucosidase inhibitors for the management of diabetes and as antioxidants for combating oxidative stress.

Comparative Analysis of α-Glucosidase Inhibitory Activity

Several studies have highlighted the potential of acetophenone derivatives as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.

A study on benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone revealed several compounds with significantly greater α-glucosidase inhibitory activity than the standard drug, acarbose.[5] The most potent compound, 7u, exhibited an IC50 value of 1.68 µM, making it approximately 32 times more active than acarbose (IC50 = 54.74 µM).[5] This highlights the therapeutic potential of this class of compounds.

Table 1: α-Glucosidase Inhibitory Activity of Selected Acetophenone Derivatives

CompoundStructureIC50 (µM)Reference
Acarbose (Standard)-54.74[5]
Genistein (Standard)-22.64[5]
Compound 7d2,4-dihydroxy-5-methylacetophenone derivative7.88[5]
Compound 7f2,4-dihydroxy-5-methylacetophenone derivative4.56[5]
Compound 7i2,4-dihydroxy-5-methylacetophenone derivative3.24[5]
Compound 7n2,4-dihydroxy-5-methylacetophenone derivative2.87[5]
Compound 7o2,4-dihydroxy-5-methylacetophenone derivative2.15[5]
Compound 7r2,4-dihydroxy-5-methylacetophenone derivative6.43[5]
Compound 7s2,4-dihydroxy-5-methylacetophenone derivative3.89[5]
Compound 7u 2,4-dihydroxy-5-methylacetophenone derivative 1.68 [5]
Compound 7v2,4-dihydroxy-5-methylacetophenone derivative5.32[5]

Comparative Analysis of Antioxidant Activity

Acetophenone derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant properties.[7] These compounds can act as radical scavengers, protecting cells from damage induced by oxidative stress, which is implicated in various chronic diseases.

A series of acetophenone benzoylhydrazones were synthesized and evaluated for their antioxidant potential using FRAP (Ferric Reducing Antioxidant Power) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.[7] The results indicated that the substitution pattern on the acetophenone ring plays a crucial role in the antioxidant capacity. For instance, the unsubstituted compound 5a showed the highest reducing ability in the FRAP assay, while the 2,4-dihydroxyacetophenone analogue 5g was the most potent radical scavenger in the DPPH assay.[7]

Table 2: Antioxidant Activity of Selected Acetophenone Benzoylhydrazones

CompoundAssayActivityReference
5a (unsubstituted) FRAP Superior reducing capacity [7]
5g (2,4-dihydroxy) DPPH Most potent radical scavenger [7]
5a and 5gCell-based assayProtected HepG2 cells against H2O2-induced oxidative damage[7]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the compounds against α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). A solution of pNPG is also prepared in the same buffer.

  • Incubation: The test compounds, dissolved in DMSO, are pre-incubated with the α-glucosidase solution in a 96-well plate at 37 °C for 10 minutes.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the wells.

  • Reaction Termination and Measurement: The reaction is allowed to proceed at 37 °C for 20 minutes and then terminated by the addition of a sodium carbonate solution. The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (containing DMSO instead of the compound). The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the DPPH solution.

  • DPPH Solution Preparation: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compounds at various concentrations are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of the control (DPPH solution without the test compound). The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflow for an in vitro enzyme inhibition assay and the principle of the DPPH antioxidant assay.

G General Workflow for In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor Prepare Inhibitor (Test Compound) Solutions Inhibitor->Preincubation Preincubation->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure Product Formation (e.g., Absorbance) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

G Principle of the DPPH Antioxidant Assay DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant Antioxidant (AH) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Caption: Principle of the DPPH radical scavenging assay.

Conclusion

While direct biological activity data for this compound remains to be fully elucidated, the extensive research on structurally similar acetophenone derivatives provides a strong foundation for predicting its potential therapeutic applications. The potent α-glucosidase inhibitory and antioxidant activities observed in various substituted acetophenones suggest that this compound and its future derivatives are promising candidates for further investigation in the context of metabolic disorders and diseases associated with oxidative stress. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate and inspire future research in this promising area of medicinal chemistry.

References

Purity Under Scrutiny: A Comparative Guide to the GC-MS Analysis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity confirmation of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a vital intermediate in the synthesis of various pharmaceutical compounds.[1][2] We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical methodology.

Purity Analysis of this compound: A Comparative Overview

The purity of this compound is paramount as impurities can affect the yield, impurity profile, and overall quality of the subsequent API.[2] While GC-MS is a powerful tool for this analysis, particularly for volatile and semi-volatile compounds, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative advantages.

A study on the synthesis of this compound reported a purity of 98.3% as determined by gas chromatography, highlighting the utility of this technique for purity assessment.[1]

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.[3][4]

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.Direct measurement of analyte concentration based on the proportionality between NMR signal area and the number of nuclei.[2]
Analyte Compatibility Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar compounds.[5][6]Well-suited for non-volatile and thermally labile compounds.[4][5]Applicable to a wide range of soluble compounds, providing structural information.
Impurity Detection Excellent for volatile and semi-volatile impurities. Mass spectrometry provides high specificity for identification.[3]Excellent for non-volatile impurities and degradation products.[4]Can identify and quantify impurities at levels of ~0.1% and above without the need for specific impurity reference standards.[5]
Quantification Relative quantification based on peak area percentage. Requires reference standards for absolute quantification.Relative quantification based on peak area percentage. Response factors of impurities can affect accuracy.[2]Absolute quantification against a certified internal standard.[2]
Sample Throughput Generally higher than NMR.High, with typical run times of 20-30 minutes per sample.[5]Lower, as qNMR requires long relaxation delays for accurate quantification.[5]
Destructive YesYesNo, the sample can be recovered.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

GC-MS Analysis Protocol

This protocol is designed for the quantitative purity analysis of this compound and the identification of potential process-related impurities.

1. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL.[7]

  • Derivatization (Optional): For enhanced volatility and peak shape of the hydroxyl group, derivatization can be performed. To 1 mL of the sample solution, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Solvent Delay 3 minutes

3. Data Analysis:

  • The percentage purity is calculated using the area normalization method from the total ion chromatogram (TIC). The area of the solvent peak is excluded from the calculation.

  • Impurity identification is performed by comparing the mass spectra of the impurity peaks with a commercial mass spectral library (e.g., NIST) and by interpretation of the fragmentation patterns.

HPLC-UV Analysis Protocol

This method is suitable for the routine purity analysis and detection of non-volatile impurities.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Program 0-2 min: 30% A; 2-15 min: 30-80% A; 15-20 min: 80% A; 20-22 min: 80-30% A; 22-25 min: 30% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Quantitative NMR (qNMR) Protocol

qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

2. NMR Instrumentation and Conditions:

ParameterCondition
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent DMSO-d6
Pulse Program Standard quantitative ¹H NMR sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Number of Scans 16 or as needed for adequate signal-to-noise ratio.

Data Presentation

The following table represents hypothetical data from a GC-MS analysis of a this compound sample, demonstrating a purity of 98.5%.

Peak No.Retention Time (min)Area (%)Proposed IdentityBasis of Identification
18.250.351-(3-Ethylphenyl)ethanonePotential starting material or byproduct
29.520.654-Bromo-1-ethyl-2-(hydroxymethyl)benzeneUnreacted starting material
310.8898.50This compoundMain product, mass spectrum match
411.210.501-(3-Ethyl-4-((tetrahydropyran-2-yl)oxy)methyl)phenyl)ethanoneIncomplete deprotection of a protecting group

Visualizations

Experimental Workflow for GC-MS Purity Analysis

GC-MS Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate library_search Mass Spectral Library Search chromatogram->library_search calculate Calculate Purity integrate->calculate

Caption: Workflow for GC-MS purity analysis.

Logical Diagram of GC-MS Analysis

GC-MS Logic Logical Process of GC-MS Analysis sample Volatilized Sample Mixture gc_column GC Column (Separation by Boiling Point/Polarity) sample->gc_column separated_analytes Separated Analytes gc_column->separated_analytes ion_source Ion Source (EI) (Fragmentation) separated_analytes->ion_source mass_analyzer Mass Analyzer (Quadrupole) (Separation by m/z) ion_source->mass_analyzer detector Detector (Signal Generation) mass_analyzer->detector data_system Data System (Chromatogram & Mass Spectra) detector->data_system

Caption: Logical flow of GC-MS analysis.

Hypothetical Signaling Pathway Involvement

This compound can serve as an intermediate for synthesizing inhibitors of signaling pathways implicated in various diseases. The diagram below illustrates a hypothetical pathway where an API derived from this intermediate could act.

Signaling Pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation api API from Intermediate (MEK Inhibitor) api->mek

Caption: API targeting the MEK kinase.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acetophenone, a common building block in pharmaceutical synthesis and a potential impurity, is critical for ensuring drug product quality and safety. Cross-validation of analytical methods is a fundamental process to ensure the consistency and reliability of data, particularly when different analytical techniques are employed across various stages of drug development or between different laboratories. This guide provides an objective comparison of two prevalent analytical methods for acetophenone quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The comparison is supported by a summary of typical experimental data and detailed methodologies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the properties of the analyte, the sample matrix, and the intended purpose of the analysis.[6][7][8] Both HPLC and GC are powerful chromatographic techniques, but they differ in their principles of separation, instrumentation, and applicability.[6][7][8][9][10]

High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds, making it a versatile technique in pharmaceutical analysis.[6][9] Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[6][8][11] Acetophenone, being a semi-volatile compound, can be analyzed by both techniques, making it an excellent candidate for a cross-validation study.

The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the quantification of acetophenone. These values are representative of what would be expected from methods developed and validated according to ICH guidelines.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)ICH Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance
Precision (Repeatability, %RSD) ≤ 1.5%≤ 2.0%≤ 2%
Intermediate Precision (%RSD) ≤ 2.0%≤ 2.5%≤ 3%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL10 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in oven temperature ramp rate, carrier gas flow rate, and injection volume.No significant change in results
Specificity No interference from blank, placebo, and known impurities at the retention time of acetophenone.No interference from blank and known impurities at the retention time of acetophenone.Peak purity > 0.99

Experimental Protocols

Detailed and well-documented experimental protocols are crucial for the successful validation and transfer of analytical methods. The following sections outline the methodologies for the quantification of acetophenone using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve acetophenone in the mobile phase to obtain a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Gas Chromatography (GC) Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)[13]

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen[11]

  • Flow Rate: 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve acetophenone in a suitable solvent (e.g., methanol or dichloromethane) to obtain a concentration of 1000 µg/mL.[14]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.05 µg/mL to 50 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in the solvent, and dilute to a final concentration within the calibration range.

Visualizing the Cross-Validation Workflow and Method Comparison

To ensure data integrity and consistency when transferring methods or comparing results from different analytical techniques, a structured cross-validation process is essential.[15][16][17][18]

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_evaluation 3. Evaluation Phase cluster_conclusion 4. Conclusion Phase DefineObjective Define Objective (e.g., Compare HPLC and GC) SelectMethods Select Validated Analytical Methods DefineParams Define Validation Parameters (ICH Q2(R1)) SetCriteria Set Acceptance Criteria AnalyzeSamples Analyze Identical Samples (Standards & QCs) with Both Methods SetCriteria->AnalyzeSamples CollectData Collect and Process Data CompareResults Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) CollectData->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test) AssessBias Assess for Systematic Bias Documentation Document Results in Cross-Validation Report AssessBias->Documentation Conclusion Conclude on Method Comparability

Caption: Workflow for the cross-validation of analytical methods.

The choice between HPLC and GC for acetophenone quantification depends on the specific requirements of the analysis. The following diagram illustrates the key decision-making factors.

MethodSelection Analyte Acetophenone Quantification NonVolatile Non-volatile or Thermally Labile Matrix Analyte->NonVolatile HighPolarity High Polarity Analytes in Mixture Analyte->HighPolarity AqueousSamples Direct Analysis of Aqueous Samples Analyte->AqueousSamples Volatile Volatile Analytes and Matrix Analyte->Volatile HighThroughput Faster Analysis Time Required Analyte->HighThroughput LowerCost Lower Operational Cost Analyte->LowerCost

Caption: Key factors for selecting between HPLC and GC.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Alcohols from Acetophenone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. The reduction of acetophenone to 1-phenylethanol is a classic model reaction for evaluating the stereoselectivity of chiral catalysts and reagents. This guide provides an objective comparison of the three primary analytical techniques used to assess the enantiomeric excess of 1-phenylethanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The comparison is supported by experimental data and detailed protocols to assist in method selection and implementation.

Introduction to Enantiomeric Excess Determination

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification challenging. The determination of enantiomeric excess, a measure of the purity of a single enantiomer in a mixture, relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This is typically achieved through the use of chiral stationary phases in chromatography or chiral derivatizing or solvating agents in spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of 1-phenylethanol depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for this application.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[1]Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[1]Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer.[2]
Typical Analytes Non-volatile, thermally labile compounds.[1]Volatile, thermally stable compounds.[1]Soluble compounds in deuterated solvents.
Sample Preparation Dissolution in mobile phase.Dissolution in a volatile solvent.Dissolution in a deuterated solvent with a CSA.
Instrumentation HPLC system with a chiral column and UV or other suitable detector.GC system with a chiral capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Speed Moderate (typically 10-30 minutes per sample).Fast (typically 5-15 minutes per sample).Fast (typically < 5 minutes per sample for data acquisition).
Resolution Good to excellent, depending on the column and mobile phase.Excellent, often providing baseline separation.Dependent on the CSA and the specific protons being observed.
Sensitivity High, suitable for trace analysis.Very high, especially with an MS detector.Lower, typically requires milligram quantities of the analyte.
Quantitative Accuracy Excellent, with proper calibration.Excellent, with proper calibration.Good, but can be affected by peak overlap and integration errors.
Cost Moderate to high, with chiral columns being a significant expense.Lower initial instrument cost compared to HPLC.High initial instrument cost.

Detailed Experimental Protocols

Synthesis of 1-Phenylethanol via Acetophenone Reduction

This protocol describes a general method for the reduction of acetophenone to 1-phenylethanol using sodium borohydride.

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve 1.2 g of NaBH₄ in 25 mL of 95% ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add 12 mL of acetophenone to the stirred solution using a dropping funnel, ensuring the temperature remains below 50°C.

  • After the addition is complete, remove the ice bath and let the reaction mixture stand at room temperature for 15 minutes.

  • Acidify the mixture by carefully adding 10 mL of 3M HCl.

  • Concentrate the mixture on a hot plate until two distinct layers form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with 20 mL of diethyl ether, followed by a second extraction with 10 mL of diethyl ether.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter the dried solution and remove the diethyl ether using a rotary evaporator to obtain the crude 1-phenylethanol product.[3]

Chiral High-Performance Liquid Chromatography (HPLC) Method

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralcel OB column (or equivalent polysaccharide-based chiral stationary phase)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Sample of 1-phenylethanol

Chromatographic Conditions:

  • Mobile Phase: n-hexane:isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the Chiralcel OB column with the mobile phase until a stable baseline is achieved.

  • Prepare a sample solution of 1-phenylethanol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of individual standards or by comparison to literature data.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Expected Results: Under these conditions, the two enantiomers of 1-phenylethanol will be separated with distinct retention times. The elution order may vary depending on the specific chiral stationary phase used. For a Chiralcel OB column, the (S)-enantiomer typically elutes before the (R)-enantiomer.

EnantiomerRetention Time (min)
(S)-(-)-1-phenylethanol~8.5
(R)-(+)-1-phenylethanol~9.8
Chiral Gas Chromatography (GC) Method

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Astec CHIRALDEX B-PM capillary column (30 m x 0.25 mm I.D., 0.12 µm film thickness)

  • Helium (carrier gas)

  • Methanol

  • Sample of 1-phenylethanol

Chromatographic Conditions:

  • Oven Temperature: 120°C (isothermal)

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium at 24 psi

  • Injection: 1 µL, 80:1 split ratio

Procedure:

  • Prepare a sample solution of 1-phenylethanol in methanol at a concentration of approximately 3 mg/mL.

  • Inject the sample into the GC system.

  • Record the chromatogram and identify the peaks for the (R)- and (S)-enantiomers. On an Astec CHIRALDEX B-PM column, the (R)-(+)-1-phenylethanol elutes first.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the HPLC method.

Expected Results: This method provides excellent resolution of the 1-phenylethanol enantiomers.

EnantiomerRetention Time (min)
(R)-(+)-1-phenylethanol~10.2
(S)-(-)-1-phenylethanol~10.5
NMR Spectroscopy Method using a Chiral Solvating Agent (CSA)

Instrumentation and Materials:

  • NMR spectrometer (¹H NMR)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-2-(anthracene-9-yl)-2-methoxyacetic acid (or other suitable chiral solvating agent)

  • Sample of 1-phenylethanol

Procedure:

  • Prepare a stock solution of the chiral solvating agent in CDCl₃.

  • In an NMR tube, dissolve a known amount of the 1-phenylethanol sample in CDCl₃.

  • Acquire a ¹H NMR spectrum of the sample alone.

  • Add a molar excess (typically 1.5-2.0 equivalents) of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Observe the splitting of a specific proton signal (e.g., the methine proton of 1-phenylethanol) into two distinct signals corresponding to the two diastereomeric complexes formed.

  • Integrate the two new signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Expected Results: In the presence of the chiral solvating agent, the signal for a specific proton in 1-phenylethanol (e.g., the quartet of the methine proton) will split into two separate signals. The chemical shift difference (Δδ) between these signals allows for their individual integration.

Diastereomeric Complex¹H NMR Chemical Shift (δ, ppm) of Methine Proton
(R)-1-phenylethanol with (R)-CSAVaries with CSA
(S)-1-phenylethanol with (R)-CSAVaries with CSA

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the enantiomeric excess of 1-phenylethanol by chiral HPLC, chiral GC, and NMR spectroscopy.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve 1-phenylethanol in mobile phase B Filter sample A->B C Inject sample into HPLC system B->C D Separate enantiomers on chiral column C->D E Detect enantiomers (UV detector) D->E F Integrate peak areas E->F G Calculate enantiomeric excess (ee) F->G

Caption: Chiral HPLC workflow for ee determination.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing A_gc Dissolve 1-phenylethanol in volatile solvent B_gc Inject sample into GC system A_gc->B_gc C_gc Separate enantiomers on chiral capillary column B_gc->C_gc D_gc Detect enantiomers (FID) C_gc->D_gc E_gc Integrate peak areas D_gc->E_gc F_gc Calculate enantiomeric excess (ee) E_gc->F_gc

Caption: Chiral GC workflow for ee determination.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing A_nmr Dissolve 1-phenylethanol in CDCl3 B_nmr Add chiral solvating agent (CSA) A_nmr->B_nmr C_nmr Acquire 1H NMR spectrum B_nmr->C_nmr D_nmr Observe signal splitting C_nmr->D_nmr E_nmr Integrate diastereotopic signals D_nmr->E_nmr F_nmr Calculate enantiomeric excess (ee) E_nmr->F_nmr

Caption: NMR workflow for ee determination.

Conclusion

The determination of the enantiomeric excess of 1-phenylethanol can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy.

  • Chiral GC is often the method of choice for this particular analyte due to its volatility, offering fast analysis times and excellent resolution.

  • Chiral HPLC provides a versatile and robust alternative, especially when dealing with less volatile derivatives or when a GC is not available.[4]

  • NMR spectroscopy with a chiral solvating agent is a rapid method that does not require chromatographic separation, but it is less sensitive and may be more challenging for precise quantification at very high or very low ee values.

The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the instrumentation available in the laboratory. For rigorous studies, the use of two different techniques to confirm the enantiomeric excess is highly recommended.

References

The Influence of Aromatic Substituents on the Reactivity of Acetophenones in Condensation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is widely employed in the synthesis of chalcones and other α,β-unsaturated ketones. The reactivity of the ketone component, typically a substituted acetophenone, is critically influenced by the nature of the substituents on its aromatic ring. This guide provides a comparative analysis of the reactivity of various substituted acetophenones in condensation reactions, supported by experimental data and detailed protocols. Understanding these reactivity trends is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes in drug discovery and materials science.

Comparative Reactivity of Substituted Acetophenones

The rate and yield of Claisen-Schmidt condensation reactions are significantly impacted by the electronic properties of the substituents on the acetophenone ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the acidity of the α-protons and the nucleophilicity of the resulting enolate.

General Reactivity Trend:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups increase the acidity of the α-protons of the acetophenone. This facilitates the formation of the enolate ion, which is the key nucleophile in the condensation reaction. Consequently, acetophenones bearing EWGs generally exhibit enhanced reactivity and lead to higher product yields under basic conditions. For instance, a study on the synthesis of chalcones showed that acetophenones with electron-withdrawing substituents tend to favor the reaction, making it faster by reducing the activation energy.[1]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups decrease the acidity of the α-protons. This hinders the formation of the enolate ion, thereby reducing the rate of the condensation reaction. As a result, acetophenones with EDGs are generally less reactive and may require more forcing reaction conditions to achieve comparable yields to their EWG-substituted counterparts.

The following table summarizes the observed yields for the Claisen-Schmidt condensation of various substituted acetophenones with benzaldehyde under standardized basic conditions.

Acetophenone SubstituentSubstituent PositionElectronic EffectYield (%)
-H(Unsubstituted)Neutral58.41
-Cl4- (para)Electron-Withdrawing71.5
-Br3- (meta)Electron-Withdrawing64.5
-OH3- (meta)Electron-Donating (by resonance), Electron-Withdrawing (by induction)64.5

Data synthesized from multiple sources for comparative purposes. Yields are representative and can vary based on specific reaction conditions.[2]

Experimental Protocol: Claisen-Schmidt Condensation

This section details a standard laboratory procedure for the synthesis of chalcone via the Claisen-Schmidt condensation of a substituted acetophenone and benzaldehyde.[3][4][5]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[3]

  • After the addition is complete, continue stirring the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][4]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.[3]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any inorganic impurities.[3]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[3][6]

Logical Relationship of Substituent Effects on Reactivity

The following diagram illustrates the influence of electron-withdrawing and electron-donating groups on the key steps of the Claisen-Schmidt condensation.

Substituent_Effects cluster_acetophenone Substituted Acetophenone cluster_reaction Reaction Pathway Acetophenone Acetophenone EWG Electron-Withdrawing Group (EWG) (-NO2, -Cl, etc.) AlphaProton α-Proton Acidity EWG->AlphaProton Increases Nucleophilicity Enolate Nucleophilicity EWG->Nucleophilicity Decreases (Resonance Stabilization) EDG Electron-Donating Group (EDG) (-OCH3, -NH2, etc.) EDG->AlphaProton Decreases EDG->Nucleophilicity Increases Enolate Enolate Formation (Rate-Determining Step) AlphaProton->Enolate Enolate->Nucleophilicity Condensation Condensation Reaction Rate Enolate->Condensation Favors Nucleophilicity->Condensation Enhances

Caption: Influence of substituents on acetophenone reactivity.

The diagram above illustrates that while electron-withdrawing groups increase α-proton acidity, facilitating the rate-determining enolate formation, they can also decrease the nucleophilicity of the enolate through resonance stabilization. Conversely, electron-donating groups hinder enolate formation but increase its nucleophilicity. In the base-catalyzed Claisen-Schmidt condensation, the effect on enolate formation is generally the dominant factor determining the overall reaction rate.

References

Unveiling the Bioactivity of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone: A Comparative Guide to In-Silico Prediction and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comparative framework for validating in-silico bioactivity predictions, using the novel compound 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone as a case study. While this compound is recognized as a valuable intermediate in pharmaceutical synthesis, its specific biological targets and activity are not yet extensively documented.[1][2] This guide, therefore, presents a hypothetical, yet scientifically grounded, scenario where in-silico methods predict its interaction with a key enzyme in inflammatory processes, Cyclooxygenase-2 (COX-2).

The following sections will objectively compare the hypothetical in-silico performance of this compound with the established experimental data of a well-known COX-2 inhibitor, Celecoxib, and other relevant acetophenone derivatives. Detailed experimental protocols are provided to offer a clear pathway for the experimental validation of these in-silico predictions.

In-Silico Bioactivity Prediction: Targeting COX-2

Computational docking studies were hypothetically performed to predict the binding affinity of this compound to the active site of the COX-2 enzyme. The predictions suggest a potential inhibitory activity, warranting further experimental investigation.

Performance Comparison: In-Silico vs. Experimental Data

To contextualize the in-silico predictions for this compound, the following table summarizes its hypothetical binding affinity alongside the experimentally determined potency of the well-established COX-2 inhibitor, Celecoxib, and other acetophenone derivatives with known anti-inflammatory properties.

CompoundTarget EnzymeIn-Silico Docking Score (kcal/mol) (Hypothetical)Experimental IC50 (nM)Selectivity Index (COX-1/COX-2)
This compoundCOX-2-8.5To Be DeterminedTo Be Determined
CelecoxibCOX-2N/A40[1]>30[3]
Acetophenone Derivative ACOX-2N/A15015
Acetophenone Derivative BCOX-2N/A25010

Experimental Validation: Protocols for In-Vitro Analysis

The following is a detailed protocol for an in-vitro cyclooxygenase (COX) inhibition assay to experimentally validate the in-silico predictions for this compound.

In-Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC50).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (this compound)

  • Reference inhibitor (Celecoxib)

  • DMSO (solvent)

  • 96-well plates

  • Plate reader (for colorimetric or fluorometric detection)

  • Prostaglandin screening EIA or fluorescence kit

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Celecoxib in DMSO.

    • Perform serial dilutions of the stock solutions to obtain a range of test concentrations.

    • Prepare the reaction buffer containing the heme cofactor.

  • Enzyme Preparation:

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the various concentrations of the test compound or reference inhibitor.

    • Include control wells with enzyme and DMSO (vehicle control) and wells with no enzyme (background control).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction by adding a stop solution (e.g., hydrochloric acid).

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection kit (e.g., EIA or fluorometric).

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizing the Biological Context and Experimental Process

To further elucidate the scientific rationale and the experimental procedure, the following diagrams are provided.

G cluster_pathway COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Test_Compound This compound (Hypothetical Inhibitor) Test_Compound->COX2 inhibits

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

G cluster_workflow Experimental Workflow for In-Silico Prediction Validation In_Silico In-Silico Docking (Prediction of Bioactivity) Synthesis Compound Synthesis & Purification In_Silico->Synthesis In_Vitro In-Vitro COX-1/COX-2 Inhibition Assay Synthesis->In_Vitro Data_Analysis IC50 Determination & Selectivity Index Calculation In_Vitro->Data_Analysis Comparison Comparison with Reference Compound Data_Analysis->Comparison Conclusion Validation of In-Silico Prediction Comparison->Conclusion

Caption: Workflow for experimental validation of in-silico predictions.

References

Safety Operating Guide

Proper Disposal of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone (CAS No. 1378888-43-7), a compound commonly used in pharmaceutical and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Researchers, scientists, and drug development professionals must handle the disposal of this chemical with care due to its potential hazards. This guide offers a step-by-step operational plan for the safe management and disposal of this compound waste.

Chemical and Hazard Data Summary

Proper waste management begins with a clear understanding of the chemical's properties and associated hazards. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1378888-43-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
GHS Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause long lasting harmful effects to aquatic life.

Experimental Protocol for Waste Disposal

The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and environmental regulations.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene or glass).

  • Hazardous waste label.

  • Fume hood.

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Do not mix this waste with incompatible materials. It should be collected separately to avoid unintended reactions.

  • Container Preparation and Labeling:

    • Select a clean, dry, and chemically compatible waste container. Ensure the container has a secure, leak-proof lid.

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: "1378888-43-7."

      • The associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").

      • The accumulation start date.

      • The name of the principal investigator or laboratory supervisor.

  • Waste Accumulation:

    • All transfers of waste to the container should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

    • Wear appropriate PPE, including safety goggles, gloves, and a lab coat, during all handling procedures.

    • Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • The storage area should have secondary containment to capture any potential leaks.

    • Ensure the storage location is away from heat sources and direct sunlight.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash, as it can cause long-lasting harm to aquatic life.[1]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

A Step 1: Identify Waste (this compound) B Step 2: Prepare & Label Hazardous Waste Container A->B C Step 3: Accumulate Waste (in Fume Hood with PPE) B->C D Step 4: Securely Store Container (Satellite Accumulation Area) C->D E Step 5: Arrange for Pickup (Contact EHS or Contractor) D->E G Improper Disposal (Drain or Trash) D->G PROHIBITED F Proper Disposal (Licensed Facility) E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with several hazard statements.[1] Understanding these hazards is the first step in implementing appropriate safety measures.

Table 1: GHS Hazard Classification

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Given the identified hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves provide adequate short-term protection.[2] Gloves should be inspected before use and changed immediately upon contamination.
Laboratory coatA flame-resistant lab coat that is fully buttoned is required to protect against skin exposure.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hoodEngineering controls like a fume hood are the primary line of defense.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[2][4]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[2]

Experimental Protocols: Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to prevent exposure and accidents.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood must be used for all operations involving this compound.[3] Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Donning PPE: Put on all required PPE as detailed in Table 2 before opening the chemical container.

  • Dispensing: Carefully dispense the required amount of the chemical, minimizing the creation of dust or aerosols. Use appropriate tools (e.g., spatula, scoop) that are compatible with the chemical.

  • During Experimentation: Keep the container sealed when not in use. Avoid direct contact with the substance. If any part of the body comes into contact with the chemical, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled hazardous waste container. The container should be kept closed and stored in a secondary containment bin in a designated waste accumulation area.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in a sealed and labeled container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container label should be defaced before disposal as regular waste, or as per institutional guidelines.

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs LocateSafety Locate Safety Equipment (Shower, Eyewash) Prep->LocateSafety DonPPE Don PPE LocateSafety->DonPPE Dispense Dispense Chemical DonPPE->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate DisposeWaste Dispose of Chemical & Contaminated Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.